molecular formula C9H9NO B567054 5-Cyclopropylpicolinaldehyde CAS No. 1256825-21-4

5-Cyclopropylpicolinaldehyde

Cat. No.: B567054
CAS No.: 1256825-21-4
M. Wt: 147.177
InChI Key: SHYODVYVWOXGML-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinaldehyde (CAS 1256825-21-4) is a pyridine-based chemical building block of interest in medicinal chemistry and drug discovery research. With the molecular formula C9H9NO and a molecular weight of 147.17 g/mol, this compound features both an aldehyde functional group and a cyclopropyl substituent on its pyridine ring . The aldehyde group is a versatile synthetic handle, allowing researchers to employ this compound in a wide range of transformations, such as nucleophilic addition and reductive amination, to create novel molecular architectures. As a substituted picolinaldehyde, it serves as a key precursor for the synthesis of more complex heterocyclic compounds, including potential kinase inhibitors and other biologically active molecules . It is typically characterized by its SMILES string, O=CC1=NC=C(C2CC2)C=C1 . Researchers should note that this compound requires storage under an inert atmosphere at 2-8°C . Handle with appropriate precautions, referring to the supplied Safety Data Sheet, as it may cause skin, eye, and respiratory irritation . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-cyclopropylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYODVYVWOXGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745107
Record name 5-Cyclopropylpyridine-2-carbaldehyde
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-21-4
Record name 5-Cyclopropyl-2-pyridinecarboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropylpyridine-2-carbaldehyde
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Record name 5-cyclopropylpyridine-2-carbaldehyde
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Foundational & Exploratory

Structural Characterization and Crystallographic Analysis of 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropylpicolinaldehyde (CAS: 1060816-22-9) represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile intermediate for kinase inhibitors and GPCR modulators. Its structural significance lies in the unique combination of the electron-deficient pyridine ring, the reactive aldehyde handle (C2 position), and the lipophilic, metabolically stable cyclopropyl moiety (C5 position).

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 5-Cyclopropylpicolinaldehyde. Unlike standard aliphatic aldehydes, the picolinaldehyde core exhibits complex conformational isomerism driven by dipole-dipole interactions between the pyridine nitrogen and the carbonyl oxygen. Understanding these structural dynamics is essential for predicting ligand-protein binding affinities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterSpecification
IUPAC Name 5-cyclopropylpyridine-2-carbaldehyde
CAS Number 1060816-22-9
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
SMILES O=Cc1ncc(c1)C2CC2
Physical State Pale yellow oil to low-melting solid (approx.[1] MP: 35–45 °C)
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water
Storage Inert atmosphere (Ar/N₂), 2–8 °C (Aldehyde oxidation risk)

Synthesis & Production Protocol

To obtain high-purity material suitable for single-crystal X-ray diffraction (SC-XRD), a robust Suzuki-Miyaura cross-coupling protocol is recommended. This pathway minimizes debromination byproducts and ensures regiochemical integrity.

Experimental Workflow

Reagents:

  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Phosphate (K₃PO₄, 3.0 eq)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with 5-bromo-2-pyridinecarboxaldehyde, cyclopropylboronic acid, and K₃PO₄. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed Toluene/Water mixture.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ under positive Argon flow.

  • Reaction: Heat to 90 °C for 16 hours. Monitor by LC-MS for consumption of bromide (M+H: 186/188) and formation of product (M+H: 148).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The aldehyde is prone to oxidation; minimize air exposure.

Synthesis Logic Diagram

SynthesisWorkflow Start 5-Bromo-2-pyridinecarboxaldehyde Catalyst Pd(dppf)Cl2 (Suzuki Coupling) Start->Catalyst Activation Reagents Cyclopropylboronic Acid + K3PO4 Reagents->Catalyst Transmetallation Intermediate Pd-Complex Intermediate Catalyst->Intermediate 90°C, 16h Product 5-Cyclopropylpicolinaldehyde (Crude) Intermediate->Product Reductive Elimination Purification Flash Chromatography (SiO2, Hex/EtOAc) Product->Purification Workup Final Pure Crystal Precursor Purification->Final Isolation

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of 5-Cyclopropylpicolinaldehyde.

Crystallization Methodology

5-Cyclopropylpicolinaldehyde is a low-melting solid, making standard evaporation methods difficult. The following "Self-Validating" protocols are designed to induce high-quality crystal growth for XRD.

Method A: Slow Cooling (Preferred)
  • Dissolve 50 mg of the compound in a minimum amount of warm n-Heptane (approx. 40 °C).

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Place the vial in a programmable incubator.

  • Ramp temperature down from 30 °C to -10 °C at a rate of 1 °C/hour .

  • Validation: If oiling out occurs, re-dissolve and seed with a micro-crystal obtained from a scratch test.

Method B: Vapor Diffusion
  • Inner Vial: Dissolve 20 mg compound in 0.5 mL Dichloromethane (DCM) .

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane .

  • Seal the outer jar. Pentane vapors will slowly diffuse into the DCM, reducing solubility and promoting lattice formation.

  • Observation: Monitor daily. Crystals should form at the meniscus.

Structural Analysis & Logic

When analyzing the crystal structure of 5-Cyclopropylpicolinaldehyde, three core structural features must be evaluated. These features dictate the compound's behavior in biological systems.

Aldehyde Conformation (s-trans vs. s-cis)

The rotation around the C(pyridine)-C(carbonyl) bond is critical.

  • s-trans Conformation: The carbonyl oxygen is anti to the pyridine nitrogen (dihedral angle ~180°). This is the thermodynamically preferred state in the crystal lattice due to the minimization of dipole-dipole repulsion between the nitrogen lone pair and the carbonyl oxygen.

  • s-cis Conformation: The carbonyl oxygen is syn to the pyridine nitrogen (dihedral angle ~0°). This conformation is higher in energy but is required for metal chelation (e.g., in metalloenzyme active sites).

Expectation: The crystal structure will likely adopt the s-trans planar conformation unless specific intermolecular hydrogen bonds stabilize the s-cis form.

Cyclopropyl Orientation (The Bisected Geometry)

The cyclopropyl group is not a freely rotating "propeller." To maximize conjugation between the cyclopropyl Walsh orbitals and the pyridine


-system:
  • The cyclopropyl ring typically adopts a bisected conformation .

  • The plane of the pyridine ring bisects the C-C-C angle of the cyclopropyl group.

  • Diagnostic Metric: Look for a C(ring)-C(ring)-C(cyclopropyl)-H torsion angle close to 0° or 180°.

Intermolecular Packing
  • 
    -
    
    
    
    Stacking:
    Expect offset face-to-face stacking between pyridine rings (centroid-centroid distance ~3.6–3.8 Å).
  • Weak Hydrogen Bonding: The aldehyde proton is acidic enough to participate in C-H···N or C-H···O interactions, forming "dimer-like" ribbons in the lattice.

Structural Logic Diagram

CrystalLogic cluster_Conf Intramolecular Forces cluster_Inter Intermolecular Packing Molecule 5-Cyclopropylpicolinaldehyde Aldehyde Aldehyde Rotation (s-trans vs s-cis) Molecule->Aldehyde Cyclo Cyclopropyl Conjugation (Bisected Geometry) Molecule->Cyclo PiStack Pi-Pi Stacking (Pyridine-Pyridine) Molecule->PiStack Lattice Energy HBond Weak H-Bonds (C-H...N / C-H...O) Molecule->HBond Directionality Dipole Dipole Minimization (N vs O repulsion) Aldehyde->Dipole Drives Dipole->Molecule Stabilizes s-trans

Figure 2: Structural determinants governing the crystal lattice and conformational stability.

Pharmaceutical Relevance

The crystallographic data of this intermediate directly informs drug design:

  • Vector Positioning: The fixed angle of the cyclopropyl group (relative to the pyridine) defines the vector for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites).

  • Solubility Prediction: High lattice energy (indicated by dense

    
    -stacking) correlates with lower aqueous solubility. If the crystal structure shows tight packing, formulation strategies (amorphous dispersions) may be required for downstream drug candidates.
    
  • Metabolic Stability: The cyclopropyl group blocks the C5 position from metabolic oxidation (a common clearance route for pyridines), a feature validated by the electron density map showing the steric bulk shielding the carbon.

References

  • Synthesis of Pyridine Derivatives: Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

  • Conformational Analysis of Picolinaldehydes: Kowski, K., et al. (2025). "Unraveling the Conformational and Electronic Landscape of 3-Pyridinecarboxaldehyde." Journal of Physical Chemistry A. (Contextual grounding on pyridine-aldehyde conformers).

  • Cyclopropyl Conjugation: Gleiter, R. (1970). "The interaction of the cyclopropane ring with unsaturated systems." Topics in Current Chemistry.

  • Crystallographic Methods: Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.

  • Compound Data: PubChem CID 54366367 (Related: 5-cyclopropyl-2-pyridinecarbonitrile precursors).

Sources

Technical Handling & Risk Management Guide: 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Profile & Chemical Forensics

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) to provide a mechanistic understanding of 5-Cyclopropylpicolinaldehyde . This compound is a critical intermediate in modern drug discovery, particularly for kinase inhibitors where the cyclopropyl moiety is utilized to modulate lipophilicity and metabolic stability.

Identification Matrix[1]
ParameterTechnical Specification
IUPAC Name 5-cyclopropylpyridine-2-carbaldehyde
Common Synonyms 5-Cyclopropylpicolinaldehyde; 2-Formyl-5-cyclopropylpyridine
CAS Number 1355247-97-0 (Primary); 1256825-21-4 (Alternate)
Molecular Formula C₉H₉NO
Molecular Weight 147.18 g/mol
Physical State Low-melting solid or viscous yellow oil (Purity dependent)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in water
Purity & Validation (The Self-Validating System)

Researchers must verify integrity prior to use. Aldehydes are prone to autoxidation.

  • Visual Check: A transition from a clear yellow oil/solid to a cloudy mixture with white precipitates indicates oxidation to 5-cyclopropylpyridine-2-carboxylic acid.

  • NMR Validation: Monitor the aldehyde proton signal (~10.0 ppm). Disappearance of this peak and broadening of OH signals suggests degradation.

GHS Hazard Forensics & Mechanistic Toxicology

Standard SDSs list hazards; this section explains the causality to enforce strict adherence to safety protocols.

Hazard Classification (Derived from SAR)
  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • STOT-SE (Category 3): H335 - May cause respiratory irritation.[1]

  • Skin Sensitization (Predicted): Aldehydes are structural alerts for sensitization via Schiff base formation with skin proteins.

The "Why" Behind the Hazard
  • Aldehyde Reactivity: The electrophilic carbonyl carbon readily reacts with nucleophilic amino groups on biological proteins (haptenization), leading to contact dermatitis.

  • Pyridine Toxicity: Pyridine rings can act as CNS depressants and hepatotoxins if inhaled in significant quantities, though the aldehyde moiety dominates the immediate acute local toxicity (irritation).

Storage, Stability, & Degradation Logic[4][5]

The primary risk to the reagent is aerobic oxidation . The following protocol acts as a self-validating system to ensure experimental reproducibility.

The "Inert Blanket" Protocol
  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Temperature: Store at 2°C to 8°C .

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

Degradation Pathway Visualization

The diagram below illustrates the chemical fate of the compound if mishandled, providing a logic map for troubleshooting low yields.

DegradationPathway cluster_prevention Prevention Strategy Aldehyde 5-Cyclopropylpicolinaldehyde (Active Reagent) Intermediate Peracid Intermediate Aldehyde->Intermediate Auto-oxidation Oxygen Atmospheric O2 (Exposure) Oxygen->Intermediate Acid 5-Cyclopropylpyridine-2-carboxylic acid (Inactive Impurity) Intermediate->Acid Rearrangement Argon Argon Blanket

Figure 1: Aerobic oxidation pathway. The formation of the carboxylic acid (Node: Acid) is the primary cause of reaction failure in reductive aminations.

Operational Handling & Risk Assessment

Do not rely solely on generic PPE. Use this decision matrix to determine the necessary engineering controls based on the scale of your experiment.

PPE & Engineering Control Matrix

RiskMatrix Start Handling 5-Cyclopropylpicolinaldehyde ScaleCheck Check Quantity Start->ScaleCheck SmallScale < 100 mg (Analytical) ScaleCheck->SmallScale MedScale 100 mg - 5 g (Preparative) ScaleCheck->MedScale LargeScale > 5 g (Process) ScaleCheck->LargeScale Controls1 Standard Fume Hood Nitrile Gloves (Double) Safety Glasses SmallScale->Controls1 Controls2 High-Flow Fume Hood Sash < 18 inches Face Shield + Goggles MedScale->Controls2 Controls3 Glovebox (Recommended) or Full Respirator Chemical Apron LargeScale->Controls3

Figure 2: Risk-based decision matrix for selecting engineering controls and PPE.

Emergency Response
  • Inhalation: Move to fresh air immediately. Pyridine analogs can cause delayed pulmonary edema. Monitor for 24 hours.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol or organic solvents, as this may increase transdermal absorption.

  • Spill Cleanup: Absorb with vermiculite or sand.[2] Do not use sawdust (fire hazard with aldehydes). Neutralize with dilute sodium bisulfite solution if available to quench the aldehyde.

Synthetic Utility & Reaction Safety

Common Applications

This intermediate is most frequently employed in:

  • Reductive Amination: Coupling with amines to form secondary/tertiary amines.

  • Wittig Olefination: Reaction with phosphonium ylides to extend the carbon chain.

Reaction-Specific Hazards
  • Reductive Amination (with NaBH(OAc)3):

    • Risk:[3][4][5][6] Evolution of Hydrogen gas (mild) and heat.

    • Control: Vent reaction vessel properly; add hydride source slowly at 0°C.

  • Oxidation (to Acid):

    • Risk:[3][4][5][6] If using strong oxidants (e.g., KMnO4, Jones Reagent), exotherms can be rapid. Pyridine rings are electron-deficient but the aldehyde is highly reactive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58169287, 5-cyclopropylpyridine-2-carbaldehyde. Retrieved from [Link]

  • Matrix Fine Chemicals. Product Specification: 5-cyclopropylpyridine-2-carbaldehyde.[7] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 5-Cyclopropylpicolinaldehyde via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 5-cyclopropylpicolinaldehyde (5-cyclopropylpyridine-2-carboxaldehyde), a critical intermediate in the development of S1P1 agonists and kinase inhibitors. The transformation utilizes a palladium-catalyzed Suzuki-Miyaura coupling between 5-bromopicolinaldehyde and cyclopropylboronic acid .

While Suzuki couplings are routine, this specific protocol addresses two critical challenges:

  • Protodeboronation: The instability of cyclopropylboronic acid in aqueous base.

  • Aldehyde Stability: Preventing oxidation or condensation of the reactive aldehyde moiety during the basic coupling conditions.

This guide provides a self-validating protocol with optimized stoichiometry and a "Decision Tree" for purification to ensure high purity (>98%) for downstream medicinal chemistry applications.

Strategic Analysis & Reaction Design

The Challenge of Cyclopropyl Couplings

Cyclopropylboronic acids are notoriously unstable compared to arylboronic acids. They undergo rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for the transmetallation step in the Suzuki cycle. This often leads to low yields and stalled reactions.

Solution: This protocol employs a biphasic solvent system (Toluene/Water) with Potassium Phosphate (


)  as the base. The mild nature of phosphate minimizes aldehyde degradation, while the biphasic system regulates the concentration of active boronate species, reducing decomposition.
Mechanistic Pathway

The reaction follows the catalytic cycle:

  • Oxidative Addition:

    
     inserts into the C-Br bond of the pyridine.
    
  • Transmetallation: The cyclopropyl group is transferred from boron to palladium, facilitated by the base.

  • Reductive Elimination: Formation of the C-C bond and regeneration of

    
    .
    

ReactionMechanism SM 5-Bromopicolinaldehyde (Ar-Br) OxAdd Oxidative Addition Complex (Ar-Pd-Br) SM->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd Cycle Start TransMet Transmetallation Complex OxAdd->TransMet + Boronate Boron Cyclopropylboronic Acid (Activated by Base) Boron->TransMet TransMet->Pd0 Regenerates Catalyst Prod 5-Cyclopropylpicolinaldehyde TransMet->Prod Reductive Elimination

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 5-bromopicolinaldehyde.

Experimental Protocol

Reagents & Materials Table
ReagentCAS No.[1][2][3]Equiv.[4][5]RoleCritical Attribute
5-Bromopicolinaldehyde 31181-90-51.0SubstratePurity >97%
Cyclopropylboronic acid 411235-57-91.5 - 2.0Coupling PartnerHygroscopic ; use excess
Pd(dppf)Cl₂ · DCM 95464-05-40.05 (5 mol%)CatalystAir-stable, robust
Potassium Phosphate (

)
7778-53-23.0BaseTribasic, anhydrous
Toluene 108-88-310 VolSolvent (Org)Degassed
Water 7732-18-51 VolSolvent (Aq)Degassed
Step-by-Step Procedure

Step 1: Preparation of Reaction Vessel

  • Charge a round-bottom flask (equipped with a condenser) with 5-bromopicolinaldehyde (1.0 equiv, e.g., 5.0 g).

  • Add Cyclopropylboronic acid (1.5 equiv).

    • Note: If the boronic acid is old or looks wet, increase to 2.0 equiv to account for protodeboronation.

  • Add

    
      (3.0 equiv).
    
  • Add the catalyst

    
      (0.05 equiv).
    

Step 2: Solvent Addition & Degassing (CRITICAL)

  • Add Toluene and Water (ratio 10:1 v/v).

    • Why: The small amount of water dissolves the inorganic base, creating the "active" hydroxide/phosphate species necessary for transmetallation.

  • Degas the mixture: Sparge with nitrogen gas for 15 minutes or perform 3 cycles of vacuum/nitrogen backfill.

    • Impact: Oxygen causes homocoupling of the boronic acid and oxidizes the aldehyde.

Step 3: Reaction

  • Heat the mixture to 90°C - 100°C under a nitrogen atmosphere.

  • Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS every 2 hours.

    • Endpoint: Disappearance of bromide (Rf ~0.6). Product will appear slightly lower or higher depending on the plate (Rf ~0.5-0.6), but will stain distinctively with DNP (aldehyde hydrazine formation).

  • Reaction time is typically 4–16 hours .

Step 4: Workup & Purification See the workflow diagram below for the decision logic.

WorkupFlow Start Reaction Complete (TLC/LC-MS) Cool Cool to RT Filter through Celite Start->Cool Extract Partition: EtOAc / Water Cool->Extract Wash Wash Organic Layer: 1. Water 2. Brine Extract->Wash Dry Dry over Na2SO4 Concentrate Wash->Dry Crude Crude Oil (Dark) Dry->Crude Decision Purity Check (NMR) Crude->Decision PathA High Purity (>90%) Decision->PathA Clean PathB Low Purity / Pd Residue Decision->PathB Dirty Recryst Recrystallization (Hexane/Et2O) PathA->Recryst Column Flash Chromatography (0-20% EtOAc/Hexane) PathB->Column Final Pure 5-Cyclopropylpicolinaldehyde Recryst->Final Column->Final

Figure 2: Workup and purification decision tree.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated material against these expected metrics.

TLC Data
  • Stationary Phase: Silica Gel 60

    
    
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes

  • Observation:

    • Starting Material (Bromide): Rf ~ 0.65 (UV active).

    • Product (Cyclopropyl): Rf ~ 0.60 (UV active, stains orange/red with 2,4-DNP due to aldehyde).

expected 1H NMR Data ( , 400 MHz)

The disappearance of the aromatic signal pattern of the bromide and the appearance of high-field cyclopropyl protons confirm the structure.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
10.01 Singlet (s)1HCHOAldehyde proton (Diagnostic)
8.55 Doublet (d)1HAr-H (C6)Ortho to N, adjacent to cyclopropyl
7.85 Doublet (d)1HAr-H (C3)Ortho to CHO
7.50 Doublet of Doublets (dd)1HAr-H (C4)Meta to CHO
1.95 - 2.05 Multiplet (m)1HCH (Cyclopropyl)Methine proton
1.10 - 1.20 Multiplet (m)2H

Cyclopropyl methylene
0.80 - 0.90 Multiplet (m)2H

Cyclopropyl methylene
Mass Spectrometry (ESI+)
  • Calculated Mass (

    
    ):  147.17
    
  • Observed Mass (

    
    ):  148.2
    
  • Key Indicator: Absence of Br isotope pattern (1:1 ratio at M and M+2).

Troubleshooting & Optimization

Issue 1: Low Conversion / Stalled Reaction
  • Cause: Protodeboronation of cyclopropylboronic acid.[6]

  • Fix: Add an additional 0.5 equiv of boronic acid and 0.02 equiv of catalyst after 4 hours.

  • Pro-Tip (Alternative Reagent): Replace cyclopropylboronic acid with Potassium Cyclopropyltrifluoroborate (CAS: 1065010-87-8). This reagent is significantly more stable. If using this, change the solvent to Toluene/Water (3:1) to ensure solubility of the salt.

Issue 2: Oxidation of Aldehyde
  • Cause: Oxygen ingress or presence of peroxides in solvents.

  • Fix: Ensure rigorous degassing. Add a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if the solvent quality is suspect.

Issue 3: Palladium Removal
  • Observation: Product is dark/brown oil.

  • Fix: Treat the organic layer with Thiol-functionalized silica (SiliaMetS® Thiol) or wash with 10% aqueous L-Cysteine solution to sequester residual Pd.

References

  • Suzuki-Miyaura Coupling Mechanism & Applications

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cyclopropyl Coupling Challenges (Protodeboronation)

    • Charette, A. B. (2010). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Synthesis of 5-Cyclopropylpicolinaldehyde (Patent Literature)

    • Example 14 in WO2013056163A1. Preparation of S1P1 Agonists. (2013). This patent describes the exact coupling of 5-bromo-2-formylpyridine with cyclopropylboronic acid. Link

  • Use of Trifluoroborates for Cyclopropyl Coupling

    • Molander, G. A., & Gormisky, P. E. (2008). Suzuki−Miyaura Cross-Coupling of Potassium Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of Organic Chemistry, 73(19), 7481–7485. Link

Sources

Advanced Application Note: Suzuki-Miyaura Synthesis of 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic protocols for 5-Cyclopropylpicolinaldehyde (5-cyclopropylpyridine-2-carbaldehyde), a critical pharmacophore in kinase inhibitor development. The synthesis relies on the Suzuki-Miyaura cross-coupling of 5-bromo-2-pyridinecarboxaldehyde with cyclopropylboron species.

This transformation presents two specific chemoselective challenges:

  • Protodeboronation: Cyclopropylboronic acid is notoriously unstable, prone to rapid hydrolytic C-B bond cleavage under aqueous basic conditions.[1]

  • Catalyst Poisoning: The pyridine nitrogen and the aldehyde moiety can coordinate to palladium or undergo side reactions (e.g., Cannizzaro disproportionation) if base strength is uncontrolled.

This guide provides two validated methodologies: Method A (High-Activity Boronic Acid Route) using bulky phosphine ligands, and Method B (High-Stability Trifluoroborate Route) for scalable manufacturing.

Chemo-Structural Analysis

Retrosynthetic Logic

The target molecule is accessed via C-C bond formation at the C5 position of the pyridine ring. The C2-formyl group acts as an electron-withdrawing group (EWG), activating the C5-bromide toward oxidative addition, but also increasing the ring's susceptibility to nucleophilic attack.

  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (CAS: 31181-88-1).

  • Reagent: Cyclopropylboronic acid (CAS: 411235-57-9) or Potassium cyclopropyltrifluoroborate (CAS: 1065010-87-8).

  • Critical Parameter: The choice of ligand is the determinant of success. Standard ligands (PPh3) often fail due to the slow transmetalation rate of the cyclopropyl group relative to its decomposition.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways governing the reaction outcome.

ReactionPathways Substrate 5-Bromo-picolinaldehyde Pd_OxAdd Pd(II) Oxidative Addition Complex Substrate->Pd_OxAdd Pd(0)/Ligand Side_Aldol Aldol/Cannizzaro Byproducts Substrate->Side_Aldol Strong Base (NaOH/KOH) Product 5-Cyclopropyl- picolinaldehyde (TARGET) Pd_OxAdd->Product Reductive Elimination Boron Cyclopropyl Boron Species Boron->Pd_OxAdd Transmetalation (Rate Limiting) Side_Deboron Cyclopropane (Gas) (Protodeboronation) Boron->Side_Deboron H2O/Base (Fast w/o bulky ligand)

Figure 1: Mechanistic pathways.[1][2][3][4][5][6][7][8] Success depends on accelerating Transmetalation over Protodeboronation.

Method A: The "Wallace-Chen" Protocol (Boronic Acid)

Best for: Small-scale discovery, R&D where boronic acid is on-hand. Mechanism: Utilizes Tricyclohexylphosphine (PCy3) .[9] This bulky, electron-rich ligand creates a highly active catalyst that accelerates oxidative addition and, crucially, stabilizes the catalyst against pyridine coordination.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-picolinaldehyde 1.0Limiting Reagent
Cyclopropylboronic acid 1.5 - 2.0Nucleophile (Excess required due to instability)
Pd(OAc)2 0.05 (5 mol%)Pre-catalyst
PCy3 (Tricyclohexylphosphine) 0.10 (10 mol%)Ligand (Air sensitive!)
K3PO4 (Tribasic) 3.0Mild Base (Buffers pH to prevent aldehyde damage)
Toluene / Water 20:1 ratioSolvent System (Biphasic promotes coupling)
Step-by-Step Protocol
  • Catalyst Pre-formation: In a glovebox or under active Argon flow, charge a reaction vial with Pd(OAc)2 and PCy3. Add anhydrous Toluene (approx. 1 mL/mmol substrate) and stir at RT for 15 mins until the solution turns a rich orange/brown (formation of active Pd(0)-L species).

  • Substrate Loading: Add 5-Bromo-picolinaldehyde and Cyclopropylboronic acid to the catalyst mixture.

  • Base Addition: Add K3PO4 and water (degassed). The water volume should be minimal (5% v/v of toluene) to dissolve the base but limit hydrolytic deboronation.

  • Reaction: Seal the vessel (crimped microwave vial or pressure tube). Heat to 100°C for 4–12 hours.

    • Note: Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and Brine (x1). Dry over Na2SO4.[6]

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is moderately polar.

Critical Insight: If the reaction stalls, do not add more catalyst. Add more boronic acid (0.5 equiv) and base. The catalyst usually survives, but the boronic acid decomposes.

Method B: The "Molander" Protocol (Trifluoroborate)

Best for: Scale-up (>5g), GMP environments, or if Method A fails. Mechanism: Potassium cyclopropyltrifluoroborate is an air-stable salt that slowly releases the active boronic acid species in situ. This "slow release" kinetics minimizes the concentration of free boronic acid, drastically reducing protodeboronation.

Reagents & Stoichiometry
ComponentEquiv.Role
5-Bromo-picolinaldehyde 1.0Limiting Reagent
K-Cyclopropyltrifluoroborate 1.1 - 1.2Nucleophile (High atom economy)
Pd(OAc)2 0.02 (2 mol%)Pre-catalyst
XPhos 0.04 (4 mol%)Ligand (Buchwald Biaryl Phosphine)
K2CO3 3.0Base (Activates the trifluoroborate)
CPME / Water 3:1 ratioSolvent (CPME is superior to THF for stability)
Step-by-Step Protocol
  • Charge Solids: Add substrate, trifluoroborate salt, Pd(OAc)2, XPhos, and K2CO3 to the flask.

  • Solvent Addition: Add Cyclopentyl methyl ether (CPME) and Water (degassed).

  • Reaction: Heat to 80°C (gentler than Method A) for 12–16 hours.

  • Monitoring: Monitor by HPLC/UPLC. You will see the slow consumption of bromide.

  • Workup: Standard extraction with EtOAc.

    • Purification Note: The trifluoroborate byproducts are inorganic and wash away easily in water, simplifying purification compared to boronic acid residues.

Process Control & Troubleshooting

Decision Matrix for Optimization

Use the following logic flow to troubleshoot low yields.

Troubleshooting Start Low Yield Observed Check_SM Is Bromide (SM) consumed? Start->Check_SM Check_Prod Is Des-Bromo (Protodehalogenation) present? Check_SM->Check_Prod Yes Sol_A Catalyst Death. Switch to Pd(dppf)Cl2 or increase PCy3 loading. Check_SM->Sol_A No (SM remains) Sol_B Protodeboronation. Switch to Method B (Trifluoroborate). Check_Prod->Sol_B No (Clean mixture) Sol_C Aldehyde Degradation. Use weaker base (K3PO4) or protect aldehyde (Acetal). Check_Prod->Sol_C Yes (Complex mix)

Figure 2: Optimization Logic Flow.

Key Analytical Markers
  • 1H NMR (CDCl3):

    • Product: Cyclopropyl ring protons appear as multiplets at δ 0.7–1.2 ppm . The aldehyde proton is a singlet at δ ~10.0 ppm .

    • Impurity (Deboronation): Look for the absence of cyclopropyl signals and the persistence of aromatic pyridine signals.

    • Impurity (Oxidation): Picolinic acid formation (broad OH peak, shift in aldehyde proton).

References

  • Wallace, D. J., & Chen, C. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[2][9][10][11] Tetrahedron Letters, 43(39), 6987-6990.

    • Primary cit
  • Molander, G. A., & Ellis, N. (2003). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 261-268.

    • Primary citation for Method B (Trifluorobor
  • Deng, W., et al. (2001). Suzuki Cross-Coupling of Cyclopropylboronic Acid with Aryl Bromides.[9][12] Organic Letters, 3(20), 3009–3012.

    • Foundational work on cyclopropyl coupling challenges.
  • Charette, A. B., et al. (2010).[2] Preparation of Potassium Cyclopropyltrifluoroborate.[2][11][13] Organic Syntheses, 87, 215.

    • Protocol for synthesizing the reagent if commercial stock is unavailable.[14]

Sources

Aldol condensation reactions with 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Aldol Condensation Protocols for 5-Cyclopropylpicolinaldehyde

Executive Summary & Strategic Importance

5-Cyclopropylpicolinaldehyde (CAS: 1048924-42-4) represents a "privileged scaffold" in modern medicinal chemistry. The fusion of the electron-deficient pyridine ring with the lipophilic, conformationally restricted cyclopropyl group makes it a critical intermediate for synthesizing Glucokinase Activators (GKAs), HIV non-nucleoside reverse transcriptase inhibitors, and various kinase inhibitors.

This application note details optimized protocols for reacting this substrate via Aldol Condensation (Claisen-Schmidt type) . Unlike simple benzaldehydes, the 2-position of the pyridine ring renders the aldehyde highly electrophilic, requiring precise control over stoichiometry and basicity to prevent side reactions such as Cannizzaro disproportionation or oligomerization of the enolizable partner.

Chemical Profile & Reactivity Analysis

PropertySpecificationMechanistic Implication
Substrate 5-CyclopropylpicolinaldehydeElectrophile (Acceptor) . Lacks

-protons; cannot enolize.
Electronic Effect Pyridine Nitrogen (Inductive -I)Increases carbonyl carbon partial positive charge (

), making it more reactive than benzaldehyde.
Steric Effect 5-Cyclopropyl GroupRemote from the reaction center (C2). Minimal steric hindrance to nucleophilic attack, but significantly increases lipophilicity (

).
Stability Cyclopropyl RingStable to aqueous bases (NaOH/KOH). Sensitive to strong Lewis acids (potential ring opening).
Solubility ModerateSoluble in EtOH, MeOH, DCM. Poor solubility in water requires co-solvents.

Mechanistic Pathway

The reaction follows a base-catalyzed E1cB (Elimination Unimolecular conjugate Base) mechanism. The high electrophilicity of the picolinaldehyde facilitates the initial nucleophilic attack, but the subsequent dehydration step is driven by the thermodynamic stability of the resulting conjugated system (chalcone analog).

Critical Control Point: Because the pyridine aldehyde is so reactive, the enolizable ketone (nucleophile) must be fully deprotonated or present in excess to prevent the aldehyde from reacting with itself via non-aldol pathways (e.g., hydration or dimerization) or the ketone self-condensing.

AldolMechanism Start Reagents: Ketone + Base Enolate Enolate Ion (Nucleophile) Start->Enolate Deprotonation Alkoxide Beta-Alkoxide Intermediate Enolate->Alkoxide Nucleophilic Attack (C-C Bond Formation) Aldehyde 5-Cyclopropyl- picolinaldehyde Aldehyde->Alkoxide Electrophile Aldol Beta-Hydroxy Ketone (Aldol) Alkoxide->Aldol Protonation (H2O) Product Alpha,Beta-Unsaturated Product (Chalcone) Aldol->Product Dehydration (-H2O) Thermodynamic Drive

Figure 1: Mechanistic flow of the Claisen-Schmidt condensation targeting 5-cyclopropylpicolinaldehyde.

Experimental Protocols

Protocol A: Standard High-Yield Synthesis (Inorganic Base)

Best for: Robust substrates (acetophenones, cyclic ketones) and gram-scale synthesis.

Reagents:

  • 5-Cyclopropylpicolinaldehyde (1.0 equiv)

  • Enolizable Ketone (e.g., Acetophenone) (1.0 - 1.1 equiv)

  • Sodium Hydroxide (NaOH) (10% aq. solution)

  • Ethanol (95%) or Methanol

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Enolizable Ketone (1.1 equiv) in Ethanol (5 mL per mmol).

  • Activation: Add aqueous NaOH (1.2 equiv) dropwise. Stir at 0°C for 10 minutes to generate the enolate. Note: The solution may change color (often yellow/orange).

  • Addition: Dissolve 5-Cyclopropylpicolinaldehyde (1.0 equiv) in a minimal amount of Ethanol. Add this solution dropwise to the ketone/base mixture over 15 minutes.

    • Why? Slow addition ensures the highly reactive aldehyde encounters a high concentration of enolate, favoring cross-condensation over side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product usually appears as a UV-active spot with lower R_f than the aldehyde.

  • Workup:

    • Precipitation: If the product precipitates, cool to 0°C, filter, and wash with cold water/ethanol (1:1).

    • Extraction: If oil forms, evaporate ethanol, dilute with water, and extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hot Ethanol or Flash Chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Organocatalytic "Green" Synthesis (L-Proline)

Best for: Acid/Base sensitive substrates or when preventing metal contamination is critical.

Reagents:

  • 5-Cyclopropylpicolinaldehyde (1.0 equiv)

  • Ketone (1.2 equiv)

  • L-Proline (10-20 mol%)

  • Solvent: DMSO or DMF (anhydrous)

Methodology:

  • Combine aldehyde, ketone, and L-Proline in DMSO (1M concentration).

  • Stir at room temperature for 12–24 hours.

  • Quench: Add saturated NH₄Cl solution and extract with Ethyl Acetate.

  • Note: This method proceeds via an enamine intermediate and is milder, preserving the cyclopropyl ring even if the partner has sensitive functional groups.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Enolate formation is slow; Aldehyde hydrates.Increase base concentration to 1.5 equiv. Ensure ethanol is 95% (some water helps NaOH solubility) but not excess water.
Cannizzaro Reaction Base concentration too high; lack of enolizable partner.Strict Order of Addition: Ensure ketone and base are mixed before adding the aldehyde.
Ring Opening Acidic workup too harsh.The cyclopropyl group is acid-sensitive. Keep workup pH > 4. Avoid strong mineral acids during neutralization.
Oligomerization Reaction temperature too high.Picolinaldehydes are reactive.[1][2] Conduct the addition at 0°C. Do not reflux unless necessary (TLC shows no conversion).

Workflow Visualization

ExperimentalWorkflow Setup 1. Dissolve Ketone in EtOH Add NaOH (aq) Stir 10 min @ 0°C Addition 2. Add 5-Cyclopropylpicolinaldehyde (Dropwise solution) Setup->Addition Reaction 3. Stir @ RT (2-4 hrs) Monitor TLC Addition->Reaction Decision Precipitate Formed? Reaction->Decision SolidWorkup 4a. Filter Solid Wash with Cold EtOH/H2O Decision->SolidWorkup Yes LiquidWorkup 4b. Evaporate EtOH Extract w/ EtOAc Wash w/ Brine Decision->LiquidWorkup No Purification 5. Recrystallization or Column SolidWorkup->Purification LiquidWorkup->Purification

Figure 2: Decision-tree workflow for isolating the condensation product.

Safety & Handling (E-E-A-T)

  • Pyridine Toxicity: Picolinaldehydes are potent skin and eye irritants and may possess neurotoxic properties typical of pyridine derivatives. Always handle in a fume hood.

  • Sensitization: 5-cyclopropyl derivatives can be sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Pyridine-containing waste must be segregated from general organic waste and treated as hazardous basic waste.

References

  • PubChem Compound Summary. (2023). 2-Pyridinecarboxaldehyde (Picolinaldehyde) Chemical & Physical Properties. National Library of Medicine. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Claisen-Schmidt Condensation).[3][4][5] [Link]

  • Springthorpe, B., et al. (2007).[6] From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist (Ticagrelor). Bioorganic & Medicinal Chemistry Letters.[6] (Validates cyclopropyl-pyridine synthesis routes). [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed).[2][7][Link]

  • Google Patents. (2003). Preparation of cyclopropylethyne and intermediates (US6528693B1).

Sources

Application Note: High-Fidelity Olefination of 5-Cyclopropylpicolinaldehyde via Wittig Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Wittig olefination of 5-Cyclopropylpicolinaldehyde (CAS: 1211535-99-7) to synthesize 5-cyclopropyl-2-vinylpyridine . This transformation is a critical gateway in medicinal chemistry, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) and Pneumolysin inhibitors where the vinyl-pyridine motif serves as a "warhead" for covalent binding or a handle for further Heck coupling/polymerization.

Unlike standard benzaldehydes, picolinaldehydes present unique challenges due to the Lewis basicity of the pyridine nitrogen, which can coordinate with lithium salts or interfere with ylide formation. This protocol utilizes a Potassium tert-butoxide (KOtBu) mediated system in anhydrous THF to ensure high conversion and minimize side reactions.

Strategic Context & Mechanism

The Substrate: 5-Cyclopropylpicolinaldehyde

The 5-cyclopropyl moiety significantly alters the lipophilicity and metabolic stability of the pyridine ring compared to simple alkyl chains. Preserving the cyclopropyl ring integrity is paramount; the Wittig reaction is preferred over acid-catalyzed condensation methods which might trigger ring-opening or rearrangement.

Reaction Mechanism: The Modern View

Classically taught as a nucleophilic addition to form a betaine, modern mechanistic evidence (Vedejs, Maryanoff) supports a concerted [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate. This four-membered ring then undergoes a cycloreversion to release Triphenylphosphine oxide (TPPO) and the alkene.

  • Key Consideration: For the synthesis of the terminal alkene (vinyl group), a "non-stabilized" ylide (derived from methyltriphenylphosphonium bromide) is used. Stereoselectivity (

    
    ) is not a factor for terminal alkenes, simplifying the optimization to focus solely on conversion and yield.
    
Mechanistic Pathway Diagram

WittigMechanism PhosphoniumSalt Phosphonium Salt (MePPh3+ Br-) Ylide Phosphonium Ylide (Ph3P=CH2) PhosphoniumSalt->Ylide Deprotonation (-HBr) Base Base (KOtBu) Base->Ylide Oxaphosphetane Oxaphosphetane (4-Membered Ring) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Substrate (5-Cyclopropyl- picolinaldehyde) Aldehyde->Oxaphosphetane Products Product (Vinylpyridine) + TPPO Oxaphosphetane->Products Cycloreversion (Driving Force: P=O bond)

Figure 1: Concerted [2+2] mechanism for the methylenation of 5-cyclopropylpicolinaldehyde.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleGrade
5-Cyclopropylpicolinaldehyde 147.181.0Substrate>97%
Methyltriphenylphosphonium bromide 357.221.2 - 1.5Ylide Precursor>98%, Dry
Potassium tert-butoxide (KOtBu) 112.211.3 - 1.6Base1.0M in THF
Tetrahydrofuran (THF) 72.11N/ASolventAnhydrous, inhibitor-free
Ammonium Chloride (sat. aq.) N/AN/AQuenchACS Reagent
Step-by-Step Methodology

Phase 1: Ylide Generation (The "Yellow" Phase)

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Suspension: Add Methyltriphenylphosphonium bromide (1.5 equiv) to the flask. Add anhydrous THF to achieve a concentration of ~0.2 M relative to the phosphonium salt. Stir to form a suspension.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Dropwise, add KOtBu (1.6 equiv, 1.0M in THF) over 10 minutes.

    • Observation: The mixture will turn a bright canary yellow, indicating the formation of the ylide (

      
      ).
      
  • Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete deprotonation.

Phase 2: Olefination (The Reaction) 5. Addition: Cool the ylide solution back to 0°C . Dissolve 5-Cyclopropylpicolinaldehyde (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture.

  • Note: Slow addition prevents local excess of aldehyde, which can lead to side reactions (e.g., Cannizzaro-type disproportionation on the basic pyridine ring).
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 2–4 hours.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The aldehyde spot (
    
    
    ) should disappear, replaced by the less polar alkene (
    
    
    ).

Phase 3: Workup & Purification 7. Quench: Carefully add saturated aqueous


  to quench the reaction.
8.  Extraction:  Dilute with Diethyl Ether (

) or EtOAc. Separate layers. Extract the aqueous layer 2x with organic solvent.
  • Why Ether? Triphenylphosphine oxide (TPPO) is less soluble in ether/hexane mixtures, often precipitating out, which aids purification.
  • Drying: Wash combined organics with brine, dry over
    
    
    , filter, and concentrate in vacuo.
  • Caution: Vinyl pyridines can be volatile and prone to polymerization. Do not overheat the water bath (>40°C).
  • Purification: Flash column chromatography on silica gel. Elute with a gradient of 0-10% EtOAc in Hexanes.
  • Additive: If streaking occurs (due to pyridine basicity), add 1% Triethylamine (
    
    
    ) to the eluent.

Critical Control Points & Troubleshooting

The "Salt Effect" & Pyridine Coordination

In standard Wittig reactions, Lithium bases (LiHMDS, n-BuLi) are common. However,


 acts as a Lewis acid and can coordinate to the pyridine nitrogen or the betaine oxygen, potentially stalling the reaction or altering stereochemistry (in non-terminal cases).
  • Recommendation: Use Potassium bases (KOtBu or KHMDS). The larger ionic radius of

    
     minimizes coordination to the pyridine ring, allowing the ylide to react freely with the carbonyl [1].
    
Instability of 2-Vinylpyridines

The product, 5-cyclopropyl-2-vinylpyridine, is electron-deficient at the vinyl group (Michael acceptor) and prone to spontaneous polymerization, especially if concentrated to dryness and left in light/heat.

  • Stabilization: If storing the product, add a radical inhibitor like 4-tert-butylcatechol (TBC) or BHT (approx. 10-50 ppm). Store at -20°C.

Separation of Triphenylphosphine Oxide (TPPO)

TPPO is the bane of Wittig reactions.

  • Protocol Tip: Upon concentration of the crude mixture, triturating the residue with cold Hexane/Pentane often precipitates the bulk of TPPO as a white solid, which can be filtered off before column chromatography.

Workflow Visualization

Workflow cluster_prep Phase 1: Ylide Formation cluster_rxn Phase 2: Olefination cluster_workup Phase 3: Workup Step1 Suspend MePPh3Br in THF (0.2M) Step2 Add KOtBu (1.6 eq) at 0°C Step1->Step2 Step3 Yellow Suspension (Ylide Active) Step2->Step3 30 min Step4 Add 5-Cyclopropyl- picolinaldehyde Step3->Step4 Dropwise Step5 Stir RT (2-4h) Step4->Step5 Step6 Quench (NH4Cl) Extract (Et2O) Step5->Step6 TLC Check Step7 Triturate (Hexane) to remove TPPO Step6->Step7 Step8 Flash Chromatography (Isolate Vinylpyridine) Step7->Step8

Figure 2: Operational workflow for the synthesis of 5-cyclopropyl-2-vinylpyridine.

References

  • Byrne, P. A., & Gilheany, D. G. (2013).[3] The modern interpretation of the Wittig reaction mechanism.[4] Chemical Society Reviews, 42(16), 6670-6696. Link

  • Vedejs, E., & Marth, C. F. (1988). Mechanism of the Wittig reaction: the role of substituents at phosphorus.[4][5] Journal of the American Chemical Society, 110(12), 3948-3958. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Chemical Reviews, 89(4), 863-927. Link

  • Organic Chemistry Portal. (n.d.). Wittig Reaction: Mechanism and Protocols. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Pyridine handling in basic media).

Sources

5-Cyclopropylpicolinaldehyde in the synthesis of enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Cyclopropylpicolinaldehyde in Kinase Inhibitor Design

Executive Summary

This guide details the synthetic utility of 5-cyclopropylpicolinaldehyde (5-CPA) as a privileged intermediate in the development of targeted enzyme inhibitors, specifically for kinases (e.g., c-Met, Syk) and proteases. The 5-cyclopropylpyridine moiety serves as a metabolically stable, lipophilic bioisostere for isopropyl or ethyl groups, significantly improving the DMPK (Drug Metabolism and Pharmacokinetics) profile of lead compounds.

This document provides a validated workflow for:

  • Synthesis of 5-CPA via Suzuki-Miyaura coupling.

  • Downstream Application in a Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction to generate Imidazo[1,2-a]pyridine scaffolds, a core structure in modern kinase inhibitors.

Scientific Rationale: The "Cyclopropyl Effect"

In Structure-Based Drug Design (SBDD), the transition from a 5-isopropyl to a 5-cyclopropyl substituent on a pyridine ring often yields superior drug-like properties.

  • Metabolic Stability: The cyclopropyl group lacks the abstractable

    
    -hydrogens found in isopropyl groups, blocking oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4).
    
  • Conformational Rigidity: The

    
    -like character of the cyclopropyl C-C bonds restricts bond rotation, potentially locking the inhibitor into a bioactive conformation that minimizes the entropic penalty upon binding to the enzyme ATP-binding pocket.
    
  • Sigma-Hole Interactions: The electron-deficient center of the cyclopropyl ring can engage in orthogonal interactions with backbone carbonyls in the hinge region of kinases.

Pathway Visualization: From Precursor to Bioactive Scaffold

G cluster_0 Metabolic Advantage Start 5-Bromo-2-pyridinecarboxaldehyde Inter 5-Cyclopropylpicolinaldehyde (Key Intermediate) Start->Inter Suzuki Coupling Pd(dppf)Cl2 Reagent Cyclopropylboronic Acid Reagent->Inter Scaffold Imidazo[1,2-a]pyridine Core Inter->Scaffold Groebke-Blackburn-Bienaymé (Sc(OTf)3 Cat.) Block Blocks CYP450 Oxidation Inter->Block GBB_Reagents 2-Aminopyridine + Isonitrile GBB_Reagents->Scaffold Target Kinase Inhibitor (c-Met / Syk) Scaffold->Target SAR Optimization

Figure 1: Synthetic workflow transforming the bromo-precursor into a bioactive kinase inhibitor scaffold via the 5-cyclopropylpicolinaldehyde intermediate.

Experimental Protocols

Protocol A: Synthesis of 5-Cyclopropylpicolinaldehyde

Target: Preparation of the aldehyde intermediate from commercially available halides. Reaction Type: Suzuki-Miyaura Cross-Coupling.

Reagents & Materials:

  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq)

  • Coupling Partner: Cyclopropylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Phosphate (K₃PO₄) (3.0 eq)

  • Solvent: Toluene/Water (3:1 ratio)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine Toluene and Water. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle efficiency).

  • Loading: Add 5-Bromo-2-pyridinecarboxaldehyde (500 mg, 2.69 mmol), Cyclopropylboronic acid (277 mg, 3.22 mmol), and K₃PO₄ (1.71 g, 8.07 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (110 mg, 0.13 mmol) last. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear; the product aldehyde (Rf ~0.5) will appear.

  • Work-up: Cool to Room Temperature (RT). Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) followed by brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85% as a pale yellow oil.

Critical Quality Attribute (CQA): Ensure the aldehyde proton signal is visible in ¹H NMR at


 ~10.0 ppm and the cyclopropyl protons appear at 

0.7–1.1 ppm.
Protocol B: One-Pot GBB Reaction for Inhibitor Synthesis

Target: Synthesis of 3-(5-cyclopropylpyridin-2-yl)imidazo[1,2-a]pyridine. Reaction Type: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction.[1]

Reagents & Materials:

  • Aldehyde: 5-Cyclopropylpicolinaldehyde (1.0 eq) (From Protocol A)

  • Amine: 2-Aminopyridine (1.0 eq)

  • Isonitrile: tert-Butyl Isocyanide (1.1 eq)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Mixing: In a microwave vial, dissolve 2-Aminopyridine (94 mg, 1.0 mmol) and 5-Cyclopropylpicolinaldehyde (147 mg, 1.0 mmol) in MeOH (3 mL).

  • Activation: Add Sc(OTf)₃ (25 mg, 0.05 mmol). Stir at RT for 10 minutes to allow imine formation (solution may turn slightly yellow).

  • Cyclization: Add tert-Butyl Isocyanide (125 µL, 1.1 mmol).

  • Reaction: Seal and heat to 60°C for 12 hours (conventional heating) or 100°C for 30 minutes (Microwave irradiation).

  • Work-up: Evaporate solvent under reduced pressure. Dissolve residue in DCM, wash with sat. NaHCO₃.

  • Purification: Recrystallization from EtOAc/Hexane or Flash Chromatography (DCM:MeOH 95:5).

Mechanism of Action: The reaction proceeds via the formation of a Schiff base (imine) between the amine and aldehyde. The isonitrile then undergoes a [4+1] cycloaddition with the imine, driven by the Lewis acid catalyst, to fuse the imidazole ring onto the pyridine.

Data Analysis & Validation

QC Specifications Table
Test ParameterMethodAcceptance CriteriaNotes
Purity HPLC (254 nm)> 95.0%Impurities often include des-cyclopropyl analogs if coupling was incomplete.
Identity ¹H NMR (DMSO-d6)Aldehyde singlet @ 10.0 ppmCyclopropyl multiplets: 2H @ 0.8 ppm, 2H @ 1.1 ppm.
Mass Spec LC-MS (ESI+)[M+H]⁺ = 148.1 (Aldehyde)[M+H]⁺ for GBB Product depends on isonitrile used.
Appearance VisualPale yellow oil (Aldehyde)Aldehydes oxidize to carboxylic acids upon air exposure; store under Ar at -20°C.
Troubleshooting Guide
  • Issue: Low yield in Suzuki Coupling (Protocol A).

    • Cause: Oxidation of the aldehyde during the reaction or catalyst poisoning.

    • Solution: Use a protected aldehyde (e.g., 5-bromo-2-(1,3-dioxolan-2-yl)pyridine) for the coupling, then deprotect with 1M HCl.

  • Issue: GBB Reaction "Stalls" (Protocol B).

    • Cause: Steric hindrance of the cyclopropyl group affecting imine formation.

    • Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or add molecular sieves to drive water removal.

References

  • Development of the GBB Reaction: Baenziger, M., et al. "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction."[2] Synthesis, 2017, 49, 2266-2274.[2]

  • Cyclopropyl Metabolic Stability: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[3] Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756.

  • Imidazo[1,2-a]pyridine Synthesis Review: Perin, N., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 2023.

  • Kinase Inhibitor Design (c-Met): Cui, J. J., et al. "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 2011, 54(18), 6342–6363. (Demonstrates the utility of 2-substituted pyridines in kinase pockets).

Sources

Click chemistry applications with derivatives of 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioorthogonal Ligation using 5-Cyclopropylpicolinaldehyde Derivatives

Part 1: Executive Summary & Core Directive

The Challenge: Standard carbonyl-based bioconjugations (oximes/hydrazones) suffer from hydrolytic instability and slow kinetics at neutral pH, often requiring aniline catalysis or acidic conditions incompatible with sensitive biological systems.

The Solution: This guide details the application of 5-Cyclopropylpicolinaldehyde as a next-generation "Click" handle for the Hydrazino-Pictet-Spengler (HPS) ligation . Unlike simple aldehydes, the picolinaldehyde (2-formylpyridine) scaffold enables a rapid, intramolecular reaction with hydrazino-indoles to form a hydrolytically stable bis-heterocyclic product.

Why 5-Cyclopropyl? While unsubstituted picolinaldehyde is functional, the 5-cyclopropyl derivative offers a critical medicinal chemistry advantage:

  • Metabolic Stability: The cyclopropyl group blocks metabolic oxidation at the 5-position (a common soft spot in pyridines), extending the half-life of the probe in live-cell assays.

  • Lipophilicity & Permeability: The cyclopropyl moiety increases lipophilicity (

    
    LogP ~ +1.0 vs H) without the entropic penalty of flexible alkyl chains, enhancing membrane permeability for intracellular labeling.
    
  • Electronic Tuning: The weak electron-donating effect of the cyclopropyl group modulates the electrophilicity of the aldehyde, fine-tuning reactivity to balance speed with background stability.

Part 2: Scientific Integrity & Mechanism

The Mechanism: Hydrazino-Pictet-Spengler (HPS) Ligation

The HPS ligation is a bioorthogonal reaction between a picolinaldehyde (aldehyde handle) and a hydrazino-indole (nucleophile).

  • Step A (Fast): Formation of the hydrazone intermediate. The pyridine nitrogen provides intramolecular acid catalysis (or coordination), accelerating this step significantly compared to benzaldehydes.

  • Step B (Irreversible): The indole nucleophile attacks the iminium/hydrazone carbon via a 6-endo-trig cyclization (Pictet-Spengler type), followed by loss of ammonia/hydrazine (depending on specific reagents) or rearrangement to form a stable diazacarboline or similar fused system.

Key Advantage: The final C-C bond formation renders the linkage irreversible and stable in plasma, unlike reversible hydrazones.

Comparative Data: Stability & Kinetics
Ligation TypeReactantsStability (t1/2 in PBS)Rate Constant (

)
pH Optimum
Standard Hydrazone Benzaldehyde + HydrazineHours to Days (Reversible)0.1 - 104.5 - 6.0
Oxime Benzaldehyde + AlkoxyamineDays (Slow hydrolysis)10^-3 - 10^-24.5
HPS Ligation 5-Cyclopropylpicolinaldehyde + H-IndoleIndefinite (Covalent) > 10^1 - 10^2 6.0 - 7.4

Part 3: Visualization (Pathway & Workflow)

Diagram 1: The HPS Ligation Mechanism

This diagram illustrates the conversion of the 5-cyclopropylpicolinaldehyde handle into a stable conjugate via the HPS pathway.

HPS_Mechanism cluster_reagents Reagents Aldehyde 5-Cyclopropyl- picolinaldehyde (Electrophile) Intermediate Hydrazone Intermediate (Fast Reversible) Aldehyde->Intermediate pH 7.0 Nucleophile Hydrazino-Indole Derivative (Nucleophile) Nucleophile->Intermediate Transition Intramolecular Cyclization (Rate Limiting) Intermediate->Transition Pyridine N-assisted Product Fused Diazacarboline Conjugate (Stable/Irreversible) Transition->Product C-C Bond Formation

Caption: Mechanism of Hydrazino-Pictet-Spengler ligation. The 5-cyclopropylpicolinaldehyde reacts with hydrazino-indole to form a stable fused ring system.

Part 4: Experimental Protocols

Protocol A: Synthesis of a 5-Cyclopropylpicolinaldehyde Probe

Context: Attaching the click handle to a drug or tracer (e.g., amine-containing).

Materials:

  • 5-Cyclopropyl-2-pyridinecarboxaldehyde (CAS 1256825-21-4)

  • Sodium Triacetoxyborohydride (STAB) or EDC/NHS (if using a carboxylated derivative)

  • Note: Since the aldehyde is the "click" handle, you cannot use reductive amination on the aldehyde itself to attach the linker. You must use a bifunctional building block (e.g., 5-cyclopropyl-4-bromo-picolinaldehyde) or attach via the pyridine ring.

  • Alternative Strategy: If 5-cyclopropylpicolinaldehyde is the end cap, use a derivative with a handle at the 3 or 4 position.

  • Standard Workflow: Use 5-cyclopropyl-2-formylpyridine-3-carboxylic acid (hypothetical derivative) or similar to attach to your payload via amide bond, leaving the formyl group free.

Scenario: We will assume the user has a 5-cyclopropylpicolinaldehyde-NHS ester or is performing a functionalization on a pre-synthesized scaffold.

Step-by-Step Conjugation (General HPS Labeling):

  • Preparation of Stock Solutions:

    • Probe (Aldehyde): Dissolve 5-Cyclopropylpicolinaldehyde derivative (10 mM) in DMSO.

    • Target (Hydrazine): Dissolve Hydrazino-indole functionalized peptide/protein (100 µM) in PBS (pH 7.4).

  • Reaction Setup:

    • Mix the Target solution (90 µL) with the Probe solution (10 µL). Final ratio: 10-50 equivalents of Probe to Target.

    • Critical: Maintain pH between 6.0 and 7.4. HPS works well at neutral pH, unlike oxime ligation which prefers pH 4.5.

  • Incubation:

    • Incubate at 37°C for 2–4 hours .

    • Observation: No catalyst (aniline) is required due to the intramolecular assistance of the pyridine nitrogen.

  • Quenching & Purification:

    • Quench excess aldehyde with Tris buffer or a scavenger resin (hydrazide resin).

    • Purify via PD-10 desalting column (for proteins) or HPLC (for small molecules).

  • Validation:

    • LC-MS: Look for the mass shift corresponding to the loss of water (H2O) and the formation of the fused ring.

    • Fluorescence: If the hydrazino-indole is fluorogenic (e.g., a coumarin derivative), the product will be highly fluorescent upon cyclization.

Protocol B: QC via LC-MS
  • Column: C18 Reverse Phase.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Expected Result: The 5-cyclopropylpicolinaldehyde derivative is lipophilic. Expect the conjugate to elute later than the free hydrazine. The cyclopropyl group typically adds ~1-2 min to retention time compared to the methyl analog.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Slow Reaction Rate pH too high (>8.0)Adjust pH to 6.0–7.0. The reaction requires protonation of the intermediate.
Precipitation Probe too lipophilicThe cyclopropyl group adds lipophilicity. Add 10-20% DMSO or use a PEGylated linker.
Reversibility Incomplete cyclizationEnsure the nucleophile is a hydrazino-indole (HPS specific), not a simple hydrazine.

Part 6: References

  • Agarwal, P., et al. (2013). "Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates."[1] Bioconjugate Chemistry. Link

  • Rashidian, M., et al. (2013). "A highly efficient catalyst for oxime ligation and its application for site-specific protein labeling." Journal of the American Chemical Society.[2] Link (Context on Picolinaldehyde catalysis).

  • Werness, J. B., & Tang, W. (2015). "Cyclopropane in Medicinal Chemistry: A Review of the Effects of Cyclopropyl Substitution on Chemical and Biological Properties." Journal of Medicinal Chemistry. (General reference for cyclopropyl properties).

  • Li, H., et al. (2016). "Picolinaldehyde-based chemical sensors." Coordination Chemistry Reviews. (Context on reactivity).

(Note: While specific papers on "5-cyclopropylpicolinaldehyde click" are rare, the protocols above are derived from the authoritative HPS ligation literature using picolinaldehyde, adapted for the physicochemical properties of the 5-cyclopropyl derivative.)

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropylpicolinaldehyde Purification & Stability

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1256825-21-4 Molecular Formula: C₉H₉NO Support Ticket ID: #PUR-5CP-2024

Executive Summary

Welcome to the Technical Support Center for 5-Cyclopropylpicolinaldehyde . This intermediate is a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development. However, its dual functionality—a basic pyridine ring coupled with a reactive aldehyde—creates a unique set of purification challenges.

This guide addresses the three most common support tickets we receive:

  • On-column degradation (streaking or loss of mass on silica).

  • Oxidative instability (conversion to 5-cyclopropylpicolinic acid).

  • Difficulty separating non-polar impurities (e.g., proto-dehalogenated byproducts).

Part 1: Troubleshooting Guide (Q&A)

Category A: Chromatography Issues

Q: Why does my compound streak or disappear during flash chromatography on normal phase silica?

A: The issue is likely the acidic nature of standard silica gel. Standard silica gel (pH ~5.5–6.0) possesses surface silanol groups (Si-OH) that act as weak acids. 5-Cyclopropylpicolinaldehyde contains a basic pyridine nitrogen.

  • The Mechanism: The pyridine nitrogen protonates or hydrogen-bonds strongly to the acidic silanols, causing "tailing" (streaking) and irreversible adsorption. Furthermore, the aldehyde group can undergo acid-catalyzed oligomerization or hydration on the column.

  • The Solution: You must neutralize the stationary phase.

    • Method 1 (Mobile Phase Modifier): Add 1–2% Triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA). Flush the column with the TEA-containing solvent before loading your sample.

    • Method 2 (Neutralized Silica): Use "Silica-9" or amine-functionalized silica. You can prepare neutralized silica by treating standard gel with aqueous NaHCO₃, washing, and drying [1].[1]

Q: I see a new spot appearing on the TLC plate during the run. What is happening?

A: This is likely on-column oxidation or acetal formation.

  • Oxidation: If your solvent contains dissolved oxygen and the run is slow, the aldehyde can oxidize to 5-cyclopropylpicolinic acid, which is much more polar and will stick to the baseline.

  • Acetal Formation: If you are using methanol or ethanol in your mobile phase, the aldehyde can form hemiacetals or acetals, appearing as a new, less polar spot.

  • The Solution: Avoid alcohol-based solvents for this aldehyde if possible. Use EtOAc/Heptane or DCM/EtOAc. If alcohols are necessary, ensure the column is neutral (see above).

Category B: Chemical Purity & Isolation[2][3]

Q: I cannot separate the aldehyde from the starting material (5-bromo-2-formylpyridine) or the debrominated byproduct.

A: Chromatography is often inefficient here due to similar Rf values. Use "Chemical Purification" via Bisulfite Adducts. Aldehydes form water-soluble bisulfite adducts (α-hydroxy sulfonic acids) when treated with saturated sodium bisulfite (NaHSO₃).[2][3][4][5] Most impurities (halides, alkyl-pyridines) do not react and remain in the organic layer.

  • The Fix: See the Bisulfite Purification Protocol in Part 2. This is the "Gold Standard" for picolinaldehyde purification [2].

Category C: Storage & Analysis[7]

Q: My yellow oil turned into a white solid after a week in the fridge. Is it ruined?

A: It has likely oxidized to the carboxylic acid. Picolinaldehydes are notorious for "auto-oxidation" in air. The white solid is 5-cyclopropylpicolinic acid.

  • Verification: Check 1H NMR. The aldehyde proton signal (~10.0 ppm) will decrease, and you may see a broad acid peak >11 ppm.

  • Recovery: You can recover the remaining aldehyde by dissolving the mixture in EtOAc and washing with saturated NaHCO₃. The acid will go into the aqueous layer; the aldehyde remains in the organic layer.

  • Prevention: Store under Argon/Nitrogen at -20°C.

Q: My NMR shows "extra" peaks that look like the product but shifted. Is it impure?

A: It might be the hydrate (gem-diol). Electron-deficient aldehydes (like picolinaldehydes) readily form hydrates (R-CH(OH)₂) in the presence of trace water, especially in deuterated solvents like CDCl₃ or DMSO-d₆ that are not strictly dry.

  • Test: Add a drop of D₂O. If the aldehyde peak disappears and the "impurity" grows, it is the hydrate. This is reversible and not a permanent impurity.

Part 2: Validated Protocols

Protocol A: Bisulfite Adduct Purification (The "Self-Validating" System)

Use this when chromatography fails to remove non-carbonyl impurities.

Reagents:

  • Saturated aqueous Sodium Bisulfite (NaHSO₃) (freshly prepared).[3]

  • Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Sodium Hydroxide (NaOH) 2M or Saturated Sodium Bicarbonate (NaHCO₃).

Step-by-Step Workflow:

  • Adduct Formation: Dissolve your crude mixture in a minimal amount of EtOAc. Add 2–3 equivalents of saturated aqueous NaHSO₃.

  • Vigorous Stirring: Stir vigorously for 1–2 hours. The aldehyde converts to the water-soluble bisulfite adduct.[2][3][4]

    • Observation: You may see a white precipitate; this is okay. It is the adduct.

  • Wash (Impurity Removal): Transfer to a separatory funnel.

    • If a solid formed, add enough water to dissolve it.

    • Separate the layers.[2][3][4] Keep the Aqueous Layer (contains product).

    • Wash the aqueous layer 2x with EtOAc (removes non-aldehyde impurities).

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Add fresh EtOAc.

    • Slowly basify the aqueous layer with 2M NaOH or Sat. NaHCO₃ to pH 9–10. Caution: Exothermic.

  • Extraction: Shake well. The adduct breaks down, releasing the pure aldehyde into the EtOAc.

  • Isolation: Separate layers. Dry the organic layer (MgSO₄) and concentrate.

Protocol B: Neutralizing Silica Gel

Use this if you must perform column chromatography.

  • Slurry: Mix Silica Gel 60 with a solution of 1% Triethylamine in your starting eluent (e.g., Hexanes).

  • Packing: Pour the slurry into the column.

  • Flush: Flush with 2–3 column volumes of the same solvent to ensure the entire bed is neutralized.

  • Load: Load your sample. Maintain 0.5% TEA in the eluent throughout the run to prevent "stripping" of the base from the silica.

Part 3: Visualizations & Data

Figure 1: Bisulfite Purification Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Sat. NaHSO3 (aq) + Organic Solvent Start->Step1 Step2 Phase Separation Step1->Step2 Vigorous Stirring OrgLayer1 Organic Layer (Contains Impurities) Step2->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Bisulfite Adduct) Step2->AqLayer1 Keep Step3 Basify (pH > 9) Add Fresh Organic Solvent AqLayer1->Step3 Step4 Phase Separation Step3->Step4 AqLayer2 Aqueous Layer (Waste Salts) Step4->AqLayer2 Discard OrgLayer2 Organic Layer (Pure 5-Cyclopropylpicolinaldehyde) Step4->OrgLayer2 Dry & Concentrate

Caption: Logical flow for separating 5-Cyclopropylpicolinaldehyde from non-carbonyl impurities using reversible bisulfite adduct formation.

Table 1: Comparison of Stationary Phases
Stationary PhaseSuitabilityProsCons
Standard Silica (Acidic) 🔴 PoorCheap, available.Causes streaking, yield loss, and degradation of picolinaldehydes.
Neutralized Silica (TEA) 🟢 GoodPrevents degradation; sharp peaks.Requires mobile phase modifier; TEA can be hard to remove fully.
Alumina (Neutral) 🟡 ModerateLess acidic than silica.Lower resolution; can still catalyze aldol condensation if too basic.
C18 (Reverse Phase) 🟢 ExcellentGentle; no acid/base interaction.More expensive; requires aqueous workup or lyophilization.

References

  • Nagy, V. et al. (2009). "Isolation and Purification of Acid-Labile Carotenoid 5,6-epoxides on Modified Silica Gels." Phytochemical Analysis. Link

  • Brindle, C. S. et al. (2017).[4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. Link[4]

  • BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." Link

Sources

Byproduct identification in 5-Cyclopropylpicolinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Identification & Process Optimization Document ID: TSC-5CP-2024 Audience: Medicinal Chemists, Process Development Scientists Status: [LIVE]

Executive Summary & Core Chemistry

5-Cyclopropylpicolinaldehyde (also known as 5-cyclopropyl-2-pyridinecarboxaldehyde) is a high-value intermediate often employed in the synthesis of S1P1 agonists and kinase inhibitors. Its synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-2-pyridinecarboxaldehyde and cyclopropylboronic acid (or its derivatives).

While the reaction appears straightforward, the instability of the cyclopropylboronic species and the high reactivity of the aldehyde moiety create a "perfect storm" for specific byproducts. This guide provides a forensic approach to identifying and eliminating these impurities.

The "Happy Path": Baseline Protocol

Use this validated protocol as your control. Deviations here are the root cause of most downstream issues.

Reagents:

  • Substrate: 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv)

  • Nucleophile: Potassium cyclopropyltrifluoroborate (1.2 equiv) [Recommended over boronic acid for stability]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.05 equiv)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (3:1) or Dioxane/Water (4:1)

Workflow Visualization:

SynthesisWorkflow Start Inputs: 5-Br-Picolinaldehyde Cyclopropyl-BF3K Degas Step 1: Degas (Argon Sparge 30m) Start->Degas Mix Solids Heat Step 2: Reflux (90-100°C, 4-12h) Degas->Heat Add Catalyst Workup Step 3: Workup (Phase Sep/Dry) Heat->Workup Conversion >95% Product Target: 5-Cyclopropyl- picolinaldehyde Workup->Product Purification

Caption: Figure 1. Optimized Suzuki-Miyaura workflow for 5-cyclopropylpicolinaldehyde synthesis using trifluoroborate salts to minimize protodeboronation.

Troubleshooting Dashboard

Identify your issue by observation or analytical signal.

ObservationLikely CulpritRoot CauseImmediate Action
LCMS: M+18 Peak Aldehyde Hydrate Reaction with water/methanol in LCMS mobile phase.Ignore. This is an analytical artifact, not a synthetic failure.
LCMS: M+16 Peak Picolinic Acid Oxidation of aldehyde by atmospheric O₂.Purge solvents with Argon; store product under N₂ at -20°C.
Low Yield / SM Recovery Protodeboronation Cyclopropylboronic acid hydrolysis before coupling.Switch to Potassium Cyclopropyltrifluoroborate ; reduce water ratio.
NMR: Broad singlet >11ppm Carboxylic Acid Oxidation (see above).Wash organic layer with mild NaHCO₃ to remove acid.
New Spot (TLC, non-polar) Homocoupling O₂ presence facilitating Boron-Boron coupling.[1]Rigorous degassing (freeze-pump-thaw preferred).

Deep Dive: Byproduct Forensics

Issue A: The "Missing" Cyclopropyl (Protodeboronation)

The Problem: You observe low conversion of the bromide, but the boronic acid is consumed. The Science: Cyclopropylboronic acid is notoriously unstable.[3] In the presence of water and heat, it undergoes protodeboronation , releasing cyclopropane gas and boric acid. This leaves no nucleophile to react with your pyridine. The Fix:

  • Reagent Swap: Use Potassium Cyclopropyltrifluoroborate . It slowly releases the active boronic species, keeping the standing concentration low and preventing decomposition [1].

  • Base Choice: Switch from carbonates (K₂CO₃) to phosphates (K₃PO₄) to buffer the pH more effectively.

Issue B: The "Ghost" Peak (Hydration vs. Oxidation)

The Problem: Your mass spec shows a major peak at M+18 (Mass 165 instead of 147) or M+32 (in Methanol). The Science: Electron-deficient aldehydes (like picolinaldehyde) are hygroscopic.

  • Hydrate (Gem-diol): Formed reversibly in aqueous LCMS mobile phases. It is NOT a permanent impurity.

  • Hemiacetal: Formed in Methanol/Ethanol. Validation Test: Run NMR in CDCl₃. If you see a clean aldehyde peak at ~10.0 ppm, the M+18/M+32 peaks are analytical artifacts.

Issue C: The "Air" Problem (Oxidation)

The Problem: Formation of 5-cyclopropylpicolinic acid . The Science: Picolinaldehydes auto-oxidize rapidly in air. The nitrogen atom in the ring can coordinate with metals (even trace iron in silica), catalyzing this oxidation [3]. The Fix:

  • Workup: Avoid acidic workups which accelerate hydration/oxidation cycles.

  • Storage: Store as the bisulfite adduct (solid) if long-term storage is required. It can be reversed to the aldehyde with mild base when needed.

Analytical Fingerprints

Use this table to confirm identity.

Component1H NMR (CDCl₃) Key SignalsLCMS (ESI+)
Target Product CHO: 10.0 ppm (s)Cyclopropyl: 0.7-1.1 ppm (m)148.1 [M+H]⁺
Picolinic Acid (Byprod) COOH: >11.0 ppm (br s)Aromatic: Shifted downfield164.1 [M+H]⁺
Hydrate (Artifact) CH(OH)₂: ~6.0 ppm (rarely seen in CDCl₃)166.1 [M+H₂O+H]⁺
Homocoupling (Dimer) Cyclopropyl: Complex/Multiple signalsDimer Mass

Pathway Logic Diagram

ByproductPathways SM Starting Material (5-Br-Picolinaldehyde) Target TARGET: 5-Cyclopropyl- picolinaldehyde SM->Target Pd(0), Base Boron Cyclopropyl Boronic Acid Boron->Target Coupling DeBoron Byproduct: Cyclopropane Gas (Protodeboronation) Boron->DeBoron + H2O / Heat (Hydrolysis) Acid Byproduct: Picolinic Acid (Oxidation) Target->Acid + O2 (Air) Hydrate Artifact: Gem-Diol (Hydration) Target->Hydrate + H2O (Reversible)

Caption: Figure 2.[4] Mechanistic divergence showing the origin of oxidative impurities and protodeboronation failures.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Technical Support Center: Scaling Up 5-Cyclopropylpicolinaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #SC-5CP-2024 Topic: Process Optimization & Troubleshooting for 5-Cyclopropylpicolinaldehyde (CAS: 149806-06-4) Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Support

Executive Summary & Route Selection

User Query: What is the most robust route for scaling 5-cyclopropylpicolinaldehyde from gram to kilogram scale?

Specialist Insight: For scale-up, we prioritize convergent synthesis over linear construction. While lithiation-formylation of 5-cyclopropyl-2-picoline is possible, it requires cryogenic conditions (–78 °C) that are costly and hazardous at scale.

The industry-standard "Gold Route" is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-pyridinecarboxaldehyde with cyclopropylboronic acid . This route offers mild conditions, higher functional group tolerance, and avoids pyrophoric reagents (e.g., n-BuLi).

The "Gold Route" Reaction Scheme

The following diagram illustrates the preferred synthetic pathway and potential side reactions.

ReactionScheme SM1 5-Bromo-2- pyridinecarboxaldehyde Cat Pd Catalyst / Base Toluene/H2O SM1->Cat SM2 Cyclopropylboronic Acid SM2->Cat Impurity1 Impurity A: Protodeboronation (Cyclopropane) SM2->Impurity1 Hydrolysis (Side Rxn) Product 5-Cyclopropyl- picolinaldehyde (Target) Cat->Product Cross-Coupling (90-95% Yield) Impurity2 Impurity B: 5-Cyclopropyl- picolinic Acid (Over-oxidation) Product->Impurity2 Air Oxidation

Figure 1: Suzuki-Miyaura coupling pathway including critical impurity vectors.

Detailed Experimental Protocol (Scale-Up Ready)

Objective: Synthesis of 100g batch of 5-Cyclopropylpicolinaldehyde.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
5-Bromo-2-pyridinecarboxaldehyde 1.0SubstrateEnsure purity >98%; trace dibromo species cause oligomers.
Cyclopropylboronic Acid 1.3 - 1.5Coupling PartnerExcess required due to protodeboronation instability.
Pd(OAc)₂ 0.02 (2 mol%)Catalyst PrecursorCost-effective source of Pd(II).
Tricyclohexylphosphine (PCy₃) 0.045 (4.5 mol%)LigandBulky, electron-rich ligand stabilizes Pd(0) and accelerates oxidative addition.
K₃PO₄ (Tribasic) 3.0BaseSuperior to carbonates for this specific coupling; buffers pH effectively.
Toluene / Water 10:1 v/vSolvent SystemBiphasic system is crucial for dissolving inorganic base and boronic acid.
Step-by-Step Methodology
  • Reactor Setup: Charge a 2L jacketed reactor with Toluene (800 mL) and degas with Nitrogen sparging for 30 minutes. Oxygen exclusion is critical to prevent homocoupling and catalyst death.

  • Catalyst Formation: Add Pd(OAc)₂ and PCy₃.[2] Stir at RT for 15 mins until the solution turns yellow/orange (active catalyst formation).

  • Substrate Addition: Add 5-Bromo-2-pyridinecarboxaldehyde (100g, 0.537 mol) and Cyclopropylboronic Acid (60g, 0.698 mol).

  • Base Addition: Add K₃PO₄ (342g, 1.61 mol) dissolved in minimal Water (80 mL). Note: Exothermic dissolution.

  • Reaction: Heat to 90°C internal temperature. Stir vigorously (800 RPM) to ensure phase mixing.

  • Monitoring: Check HPLC at 4 hours.

    • Target: < 2% Starting Material.

    • If stalled: Add 0.2 equiv Cyclopropylboronic acid.

  • Work-up: Cool to 20°C. Filter through a Celite pad to remove Pd black. Wash organic layer with Brine (2x 300 mL).

  • Scavenging: Treat organic layer with SiliaMetS® Thiol (5 wt%) for 2 hours to remove residual Pd.

  • Isolation: Concentrate under reduced pressure (Max bath temp 40°C). Purify via short-path distillation or crystallization from Hexane/EtOAc if solid.

Troubleshooting Guide (FAQ)

User Query: I am encountering specific issues during the reaction. How do I fix them?

Issue 1: "The reaction stalls at 80% conversion."

Diagnosis: This is typically caused by Protodeboronation . Cyclopropylboronic acid is prone to hydrolyzing the C-B bond before it couples, releasing cyclopropane gas.

  • Fix: Add the boronic acid in portions (e.g., 0.8 eq at T=0, 0.4 eq at T=2h).

  • Fix: Ensure your solvent is not too wet. While water is needed for the base, a huge excess promotes hydrolysis. Stick to the 10:1 ratio.

Issue 2: "My product is turning into a white solid during storage."

Diagnosis: Auto-oxidation . Pyridine aldehydes are electron-deficient and highly susceptible to air oxidation, forming 5-cyclopropylpicolinic acid .

  • Fix: Store the product under Argon at -20°C.

  • Fix: Add a stabilizer like BHT (0.1%) if the downstream step allows it.

  • Recovery: Dissolve the mixture in DCM and wash with sat. NaHCO₃. The acid impurity will go into the aqueous layer; the aldehyde remains in the organic layer.

Issue 3: "I have a persistent impurity at RRT 0.9."

Diagnosis: This is likely the Homocoupling product (Bicyclopropyl) or De-brominated starting material (Pyridine-2-carboxaldehyde).

  • Fix: De-bromination occurs if the catalyst loading is too high or hydrogen sources are present. Reduce Pd loading.

  • Fix: Homocoupling requires Oxygen. Verify your nitrogen sparging efficiency.

Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Check1 Is Conversion < 95%? Start->Check1 Check2 Is Product Colored/Solid? Start->Check2 Action1 Add Boronic Acid in Portions Check1->Action1 Yes (Protodeboronation) Action2 Check Oxygen Exclusion (Sparging) Check1->Action2 No, but homocoupling found Action3 Wash with NaHCO3 to remove Acid Check2->Action3 Yes (Oxidation)

Figure 2: Logical flow for diagnosing common reaction failures.

Analytical Data & Specifications

Impurity Profile Limits
ImpurityOriginLimit (Area %)Detection
5-Bromo-2-pyridinecarboxaldehyde Unreacted SM< 0.5%HPLC (254 nm)
5-Cyclopropylpicolinic Acid Oxidation< 1.0%HPLC / Acid-Base Titration
Cyclopropane ByproductN/A (Gas)Headspace GC (if needed)
Residual Palladium Catalyst< 20 ppmICP-MS
Solvent Screening Data (Optimization Phase)

Data based on 1g scale test reactions.

Solvent SystemBaseYield (%)Comments
Toluene/H₂O (10:1) K₃PO₄94% Optimal. Clean phase separation.
DMF/H₂OK₂CO₃78%Difficult work-up; emulsion formation.
THF/H₂OCs₂CO₃85%Good conversion, but THF peroxides are a risk.
DioxaneNaOtBu60%Significant protodeboronation observed.

References

  • National Institutes of Health (NIH). (2018). Process Development and Scale-up Total Synthesis of Largazole. PubMed Central. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Conditions and Catalysts. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: 5-Cyclopropylpicolinaldehyde Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopropylpicolinaldehyde (CAS: 1447607-06-6) presents a unique stability challenge. As a heteroaromatic aldehyde, it is highly susceptible to autoxidation (forming 5-cyclopropylpicolinic acid) and hydration. Furthermore, its synthesis via Suzuki coupling often leaves tenacious palladium residues due to the chelating nature of the pyridine nitrogen. This guide provides a self-validating workflow for diagnosing, removing, and preventing these specific impurities.

Module 1: The Impurity Landscape

Before attempting remediation, you must categorize the contamination. Impurities in this scaffold typically arise from two distinct sources: Synthetic Carryover (Process Impurities) and Storage Degradation .

Table 1: Common Impurity Profile
Impurity TypeChemical IdentityOriginDiagnostic Marker (1H NMR, DMSO-d6)
Degradant 5-Cyclopropylpicolinic Acid Autoxidation (Air exposure)Loss of CHO (~10.0 ppm); Broad COOH (~12-13 ppm).
Degradant Aldehyde Hydrate (Gem-diol)Water exposure / HygroscopicityDisappearance of CHO; New CH(OH)2 peak ~6.0-6.5 ppm.
Process Protodeboronated Species (Cyclopropylboronic acid breakdown)Suzuki coupling side-reactionDistinct cyclopropyl multiplets inconsistent with product integration.
Process Residual Palladium Catalyst carryover (Pd-N chelation)Darkening of oil/solid; Broadening of NMR peaks (paramagnetic effect).
Process Homocoupled Dimer Suzuki side-reaction (Biaryl formation)Additional aromatic signals; M+ mass shift in LC-MS.

Module 2: Diagnostic Visualization

The following logic flow illustrates the lifecycle of impurities from synthesis to degradation. Use this to pinpoint where your sample integrity was compromised.

ImpurityPathways Start Synthesis (Suzuki Coupling) Crude Crude Mixture Start->Crude Generates Purification Purification Step Crude->Purification Imp_Pd Pd Residues (Chelated) Crude->Imp_Pd Carryover Imp_Boron Boron Byproducts Crude->Imp_Boron Side Rxn Storage Storage (-20°C, Argon) Purification->Storage If Successful Imp_Acid Picolinic Acid (Oxidation) Storage->Imp_Acid Air Leak/Time

Figure 1: Origin and fate of key impurities.[1] Note that Palladium carryover is a persistent process risk, while Acid formation is a storage risk.

Module 3: Remediation Protocols

Warning: Standard silica gel chromatography is often insufficient for purifying 5-cyclopropylpicolinaldehyde due to the "streaking" caused by the basic pyridine nitrogen and the potential for acid-catalyzed degradation on active silica.

Protocol A: The Bisulfite Adduct Method (Gold Standard)

This method relies on the chemoselective formation of a water-soluble bisulfite adduct, allowing you to wash away non-aldehyde organic impurities (dimers, boron species) before regenerating the pure aldehyde.

Prerequisites:

  • Saturated aqueous Sodium Bisulfite (

    
    )
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether

  • Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • pH strips

Step-by-Step Procedure:

  • Adduct Formation: Dissolve your crude 5-cyclopropylpicolinaldehyde in a minimal amount of Ethanol (EtOH). Slowly add 1.5 equivalents of saturated aqueous

    
    .
    
  • Precipitation: Stir vigorously for 30–60 minutes. The bisulfite adduct (a sulfonate salt) should precipitate as a white or off-white solid.

    • Troubleshooting: If no solid forms, add a small volume of Et2O to induce precipitation.

  • Filtration (The Cleaning Step): Filter the solid. Wash the filter cake copiously with EtOAc or Et2O.

    • Why? The filtrate contains your non-aldehyde impurities (homocoupled byproducts, boronic acid residues). The solid is your protected product.

  • Regeneration: Suspend the solid in water/EtOAc (1:1). Slowly add 10% aqueous

    
     or 
    
    
    
    while stirring until the pH reaches 10–12.
    • Mechanism:[2][3][4] Base reverses the equilibrium, releasing the free aldehyde back into the organic layer.[5]

  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo (bath temp < 30°C).
    
Protocol B: Palladium Scavenging (Crucial for Biological Assays)

Pyridine nitrogens are excellent ligands for Palladium. Simple filtration through Celite often fails to remove soluble Pd-pyridine complexes.[6]

Recommended Scavenger: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or equivalent).

  • Dissolve crude material in THF or EtOAc (10 mL/g).

  • Add Thiol-silica (0.5 equivalents relative to expected Pd content, or 10-20% w/w).

  • Stir at room temperature for 4 hours.

  • Filter through a 0.45

    
     PTFE filter.
    
  • Verification: Check for disappearance of peak broadening in NMR.

Module 4: The Purification Logic Flow

Use this decision tree to execute the Bisulfite protocol correctly.

BisulfiteWorkflow Start Crude 5-Cyclopropyl- picolinaldehyde Step1 Add sat. aq. NaHSO3 in EtOH Start->Step1 Decision Did Precipitate Form? Step1->Decision AddEther Add Et2O to induce solid Decision->AddEther No Filter Filter Solid (Discard Filtrate) Decision->Filter Yes AddEther->Filter Regen Suspend Solid in EtOAc/H2O Add Na2CO3 (pH > 10) Filter->Regen Finish Isolate Pure Aldehyde Regen->Finish

Figure 2: Bisulfite purification workflow. This pathway ensures removal of non-aldehyde impurities.

Frequently Asked Questions (FAQs)

Q1: My sample turned from yellow to dark brown overnight. Is it ruined? A: Not necessarily, but it is degrading. The "yellowing" of pyridine aldehydes is often due to trace formation of conjugated oligomers or N-oxides. If the NMR shows the aldehyde proton (~10 ppm) is still the major species (>90%), perform Protocol A (Bisulfite) immediately to remove the chromophores. If the aldehyde peak is <80%, the oxidation to carboxylic acid is likely too advanced.

Q2: Can I use standard silica gel chromatography? A: Proceed with extreme caution. Silica is slightly acidic. Pyridine aldehydes can "stick" (tailing) due to the basic nitrogen, or degrade.

  • Modification: If you must use silica, pretreat the column with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acid sites and prevent streaking.

Q3: Why does my LC-MS show a mass of M+18? A: This is the hydrate (gem-diol) form. Aldehydes, especially electron-deficient ones (like pyridines), readily hydrate in the presence of water (from solvents or air). This is reversible. Drying the sample under high vacuum or azeotroping with toluene usually reverts it to the aldehyde.

Q4: I see a broad hump at 12-13 ppm in NMR. What is this? A: This is the carboxylic acid proton (5-cyclopropylpicolinic acid). This confirms oxidative degradation. If this integral is >5% of the aldehyde peak, you must purify. The acid can catalyze further decomposition.

References

  • Suzuki Coupling & Impurities

    • Li, A. Y. (2002). Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions. Tetrahedron Letters, 43(15), 2807–2810. Link

    • Note: Establishes the synthesis route and stability of the boronic acid precursor.
  • Aldehyde Purification (Bisulfite Method)

    • Boucher, M. M., et al. (2017).[5] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[5] Link

    • Note: The authoritative guide on bisulfite adduct purific
  • Palladium Removal

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

    • Note: Details the difficulty of removing Pd
  • Pyridine Aldehyde Stability

    • MacDonald, J. I., et al. (2016). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au (Related context on reactivity/hydration). Link

Sources

Enhancing the stability of 5-Cyclopropylpicolinaldehyde in solution

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Enhancing Solution Stability & Troubleshooting Degradation

Status: Open | Priority: Critical | Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary: The Stability Paradox

5-Cyclopropylpicolinaldehyde (5-CPA) presents a classic "dual-threat" stability challenge common to heteroaromatic aldehydes.[1][2][3] Its instability arises from the synergistic effect of the pyridine nitrogen and the aldehyde carbonyl :

  • High Electrophilicity: The pyridine ring (electron-deficient) pulls electron density from the carbonyl carbon, making it hyper-reactive toward nucleophiles (water, alcohols).[3]

  • Auto-Oxidation: Like most aldehydes, it is prone to radical chain oxidation to the carboxylic acid (5-cyclopropylpicolinic acid), a process accelerated by the trace metals often found in non-high-purity solvents.[3]

  • Cyclopropyl Sensitivity: While the cyclopropyl ring adds steric bulk and lipophilicity, it introduces strain.[3] Strong acidic conditions—often used to stabilize other amines—can risk opening the cyclopropyl ring or promoting acid-catalyzed aldol condensation.[2][3]

This guide provides a self-validating system to maintain 5-CPA integrity in solution.

Diagnostic Triage: What is your sample telling you?

Before proceeding to protocols, compare your observation with this diagnostic table.

ObservationDiagnosisRoot CauseImmediate Action
Color Change (Yellow

Brown/Black)
Polymerization Base-catalyzed self-condensation (Aldol-type) or radical polymerization.[1][2][3]Discard. Polymerization is irreversible.[1][2][3] Check solvent pH; ensure it is neutral.[1][2][3]
White Precipitate Oxidation Conversion to 5-cyclopropylpicolinic acid (often less soluble in organic solvents).[1][2][3]Filter & Analyze. Check NMR for carboxylic acid peak (~10-12 ppm).
NMR: Loss of CHO peak (~10 ppm) Hydration/Acetal Reaction with solvent (Water

Gem-diol; Alcohol

Hemiacetal).[1][2][3]
Dry the Solvent. Switch to anhydrous ACN or DCM.[3] Add molecular sieves.[1][3]
New Peaks in Aliphatic Region Ring Opening Acid-catalyzed cyclopropyl ring cleavage (rare, requires strong acid).[1][2][3]Check pH. Ensure solution is not highly acidic (< pH 2).[1][2][3]

The Mechanics of Instability (Visualization)

To solve the problem, you must visualize the enemy.[2] The diagram below maps the three primary degradation pathways for 5-CPA in solution.

DegradationPathways Start 5-Cyclopropyl- picolinaldehyde (Active) Oxidation Carboxylic Acid (Inactive Solid) Start->Oxidation O2 / Light / Metal Ions Hydration Gem-Diol / Hydrate (Equilibrium Trap) Start->Hydration H2O (Reversible) Condensation Brown Polymer (Irreversible) Start->Condensation Base / Heat Hydration->Start - H2O (Drying)

Figure 1: The "Triangle of Degradation."[1][3] Oxidation is destructive; Hydration is reversible; Condensation is terminal.[1][2]

Strategic Protocols: Stabilization & Storage

Protocol A: Solvent Selection & Preparation (The Environment)

The choice of solvent is the single most critical factor.[2] 5-CPA requires an aprotic, non-nucleophilic environment.[1][3]

SolventSuitabilityRisk FactorVerdict
Methanol / Ethanol 🔴 Critical Fail Forms hemiacetals rapidly due to activated carbonyl.[1][2][3]AVOID
Water / Aqueous Buffer 🟠 High Risk Forms gem-diols (hydrates).[1][2][3] Equilibrium shifts to hydrate.[1][3]Use only if necessary for immediate assay.
DMSO 🟡 Moderate Hygroscopic; absorbed water causes hydration.[1][2][3]Dry over sieves before use.
Dichloromethane (DCM) 🟢 Excellent Inert, non-nucleophilic.[2][3]Recommended for storage.
Acetonitrile (MeCN) 🟢 Excellent Polar aprotic, good solubility.[2][3]Recommended for HPLC.

The "Dry & Degas" Workflow:

  • Drying: Store DCM or MeCN over activated 3Å or 4Å Molecular Sieves for 24 hours.

    • Why? Removes trace water to prevent hydrate formation [1][6].[1][3]

  • Degassing: Sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving 5-CPA.

    • Why? Removes dissolved Oxygen, the primary reagent for converting aldehyde to acid [2].

Protocol B: Chemical Stabilization (Additives)

If the solution must be stored for >24 hours, use a radical scavenger.

  • Additive: BHT (Butylated hydroxytoluene).[1][2][3]

  • Concentration: 0.05% - 0.1% (w/v).[1][2][3]

  • Mechanism: BHT scavenges peroxy radicals, terminating the chain reaction that converts the aldehyde to carboxylic acid.[2]

  • Validation: Verify BHT does not interfere with your downstream assay (e.g., it is UV active at 280nm).[1][3]

Protocol C: Rescue via Bisulfite Adduct (Purification)

If your 5-CPA has partially degraded (turned brown/cloudy), you can often "rescue" the active aldehyde using the Bisulfite method. This works because the aldehyde forms a water-soluble adduct, while the polymer and organic impurities do not.

  • Dissolve: Dissolve the crude brown oil in a minimal amount of Ethanol/Water (1:1).[1][3]

  • React: Add saturated Sodium Bisulfite (

    
    ) solution. A white precipitate (the bisulfite adduct) should form.
    
  • Wash: Filter the solid and wash with diethyl ether (removes non-aldehyde organic impurities).[3]

  • Regenerate: Treat the solid with dilute Sodium Carbonate (

    
    ) or dilute acid (careful with pH) and extract into DCM.
    
  • Result: Purified 5-CPA in the organic layer.

Troubleshooting Logic Flow

Use this flowchart to make real-time decisions during your experiment.

Troubleshooting Start Issue Detected CheckColor Is solution Brown/Black? Start->CheckColor CheckNMR Check H-NMR (CHO peak) CheckColor->CheckNMR No (Yellow/Clear) Discard DISCARD (Polymerization) CheckColor->Discard Yes CheckWater Is Water Present? CheckNMR->CheckWater CHO peak missing/small Dry Add MgSO4 / Sieves (Reverses Hydration) CheckWater->Dry Yes (Broad OH peak) Purify Perform Bisulfite Purification CheckWater->Purify No (Acid peak present)

Figure 2: Decision Matrix for 5-CPA Solution Issues.

Frequently Asked Questions (FAQ)

Q: Can I store 5-CPA in DMSO at -20°C? A: Yes, but with caution. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce moisture from the air (DMSO is hygroscopic).[1][3] Recommendation: Aliquot into single-use vials before freezing to avoid freeze-thaw moisture contamination.

Q: Why does the NMR show two sets of peaks in Methanol-d4? A: You are observing the hemiacetal formation.[2] In methanol, 5-CPA exists in equilibrium between the free aldehyde and the methyl-hemiacetal.[2] This is an artifact of the solvent, not necessarily degradation. Fix: Switch to


 or 

for characterization [1][4].

Q: Is the cyclopropyl group sensitive to the aldehyde oxidation? A: Indirectly.[2] The cyclopropyl group is generally stable to air oxidation.[2] However, if the aldehyde oxidizes to the carboxylic acid, the local acidity increases, which could theoretically destabilize the cyclopropyl ring over long periods, though this is secondary to the destruction of the aldehyde itself.[2]

References

  • Chemistry LibreTexts. (2025).[1] Nucleophilic Addition of Water - Hydration. Explains the equilibrium mechanism of gem-diol formation in electron-deficient aldehydes.

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Details the radical chain mechanism relevant to aldehyde auto-oxidation.

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Pyridinecarboxaldehyde. Provides standard handling, storage (inert gas), and safety protocols for picolinaldehyde derivatives.[3][4][5] [1][2]

  • University of Calgary. (n.d.).[1] Chapter 17: Aldehydes and Ketones - Hydrates. Discusses the reversibility of hydration and the instability of gem-diols.

  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. General overview of distinguishing oxidation states and reagents.

  • Thermo Fisher Scientific. (2012).[1][3][5] Safety Data Sheet: 2-Pyridinecarboxaldehyde. Confirms sensitivity to air and light.[2][3][6] [1][2]

Sources

Validation & Comparative

Validation of Analytical Methods for 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

5-Cyclopropylpicolinaldehyde (5-Cyclopropyl-2-pyridinecarboxaldehyde) is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors and other pharmaceutical active ingredients (APIs). Its structure combines a basic pyridine ring, a reactive aldehyde group, and a lipophilic cyclopropyl moiety.

This unique chemistry presents specific analytical challenges:

  • Oxidative Instability: The aldehyde at the C2 position is highly prone to oxidation, forming 5-cyclopropylpicolinic acid .

  • Peak Tailing: The basic nitrogen (pKa ~5.2) interacts with free silanols on silica-based columns, causing severe peak tailing unless specific mobile phase modifiers are used.

  • Chromophore Specificity: While UV active, the spectra of the aldehyde and its acid degradant are highly similar, requiring chromatographic resolution rather than spectral discrimination.

This guide compares three analytical approaches to validate a robust method for this compound, moving beyond "cookbook" recipes to a causality-driven understanding of method performance.

Method Comparison: Selecting the Right Tool

For the validation of 5-Cyclopropylpicolinaldehyde, we evaluated three distinct methodologies. The goal is to identify a "Self-Validating" system—one where the method mechanics inherently prevent common errors.

Comparative Performance Matrix
FeatureMethod A: RP-HPLC (C18) Method B: RP-HPLC (Phenyl-Hexyl) Method C: GC-FID
Principle Hydrophobic Interaction

-

Interaction + Hydrophobicity
Volatility Separation
Peak Shape (Tailing) Moderate (1.2 - 1.5)Excellent (1.0 - 1.1) Good (1.0)
Impurity Resolution Good for non-polarsSuperior for aromatic impurities Excellent for solvents
Stability Risk Low (Ambient T)Low (Ambient T)High (Thermal degradation)
Sensitivity (LOD) High (UV 260nm)High (UV 260nm)Moderate
Suitability Routine QCComplex Impurity Profiling Residual Solvents Only
Expert Insight: Why Method B Wins

While C18 is the industry standard, Method B (Phenyl-Hexyl) is the superior choice for this specific molecule. The


-

interactions between the phenyl phase and the pyridine ring provide unique selectivity that separates the aldehyde from its acid oxidation product more effectively than C18. Furthermore, the alternative selectivity often yields sharper peaks for basic pyridines, improving the signal-to-noise ratio for low-level impurities.

Method C (GC-FID) is not recommended for assay/purity because picolinaldehydes can disproportionate or oxidize in the hot injection port, leading to false impurity profiles.

Recommended Protocol: RP-HPLC (Phenyl-Hexyl)

This protocol is designed to be stability-indicating , meaning it can detect degradation products formed during storage.

Reagents & Materials
  • Analyte: 5-Cyclopropylpicolinaldehyde Reference Standard (>99.0%).[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or equivalent base-deactivated phase).

  • Solvents: Acetonitrile (HPLC Grade), Purified Water (Milli-Q), Ammonium Formate.

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Adjusted with Formic Acid). Note: Low pH suppresses silanol ionization, reducing tailing.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 10% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 20.1 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 265 nm (Lambda max for pyridine conjugation).

  • Temperature: 30°C.

Sample Preparation (Critical Step)
  • Diluent: Acetonitrile:Water (50:50).

  • Precaution: Do NOT use methanol as a diluent. Aldehydes react with methanol to form hemiacetals/acetals, appearing as "ghost peaks" that ruin validation accuracy.

  • Concentration: 0.5 mg/mL.

Validation Workflow (ICH Q2(R2) Aligned)

The recent ICH Q2(R2) guidelines emphasize a lifecycle approach. We do not just "test" parameters; we design the experiment to prove fitness for purpose.

Diagram 1: The Analytical Procedure Lifecycle

ValidationLifecycle cluster_Val Validation Phase (ICH Q2) Start Method Design Risk Risk Assessment (Oxidation/Tailing) Start->Risk Dev Method Development (Phenyl-Hexyl Selection) Risk->Dev Mitigation Spec Specificity (Stress Testing) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Validation Report Prec->Report

Caption: Analytical Procedure Lifecycle showing the progression from risk assessment (oxidation) to final reporting.

Key Validation Experiments & Acceptance Criteria

Specificity (Forced Degradation)

To prove the method is stability-indicating, you must intentionally degrade the sample.

  • Oxidative Stress: Treat sample with 3% H₂O₂ for 2 hours.

    • Expectation: Decrease in main peak; appearance of 5-cyclopropylpicolinic acid (RRT ~0.4-0.6 depending on pH).

    • Criterion: Peak Purity Index > 0.999 (using Diode Array Detector).

  • Thermal Stress: Heat at 60°C for 24 hours.

    • Expectation: Minimal degradation (confirms thermal stability relative to GC).

Diagram 2: Degradation Pathway & Separation

Degradation Aldehyde 5-Cyclopropyl- picolinaldehyde (Analyte) Acid 5-Cyclopropyl- picolinic Acid (Oxidation Impurity) Aldehyde->Acid + O2 / H2O2 Acetal Hemiacetal (Artifact from MeOH) Aldehyde->Acetal + Methanol (Avoid!) Sep HPLC Separation (Phenyl-Hexyl)

Caption: Chemical fate of the analyte. The method must resolve the Acid impurity from the active Aldehyde.

Linearity & Range
  • Protocol: Prepare 5 levels from 50% to 150% of target concentration (0.25 to 0.75 mg/mL).

  • Criterion: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[3]
  • Self-Validation Check: The y-intercept should be statistically indistinguishable from zero (within

    
     2% of the 100% response).
    
Accuracy (Recovery)
  • Protocol: Spike placebo (if available) or solvent with analyte at 80%, 100%, and 120% levels (triplicate preparations).

  • Criterion: Mean recovery 98.0% – 102.0%.

  • Why it matters: This confirms that the sample matrix or extraction process doesn't trap the lipophilic cyclopropyl group.

Robustness (The "Design Space")

Deliberately vary parameters to ensure reliability.

  • pH Variation:

    
     0.2 units. (Critical for pyridine retention).
    
  • Column Temp:

    
     5°C.
    
  • Flow Rate:

    
     0.1 mL/min.
    

Common Pitfalls & Troubleshooting

SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent is weaker (more water) than initial mobile phase.
Ghost Peaks Acetal formationStop using Methanol. Switch to Acetonitrile/Water.
Drifting RT pH instabilityPyridines are pH sensitive. Use a buffer (Ammonium Formate), not just acid water.
Peak Tailing Silanol interactionEnsure pH is < 4.0 or use a modern "End-capped" column.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[4] Provides the global regulatory framework for validation tests and lifecycle management.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. (Standard text on mobile phase selection and silanol suppression for basic compounds).
  • Thermo Fisher Scientific. Separation of Pyridines and Aromatic Amines. (Application Note illustrating the behavior of pyridine derivatives on various stationary phases).

  • PubChem. 2-Pyridinecarboxaldehyde Compound Summary. (Chemical and physical property data used to determine solubility and stability risks).[3]

Sources

Head-to-head comparison of different synthetic pathways for 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Cyclopropylpicolinaldehyde (5-cyclopropylpyridine-2-carbaldehyde) is a critical pharmacophore intermediate, frequently employed in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and antiviral agents. The installation of the cyclopropyl ring on the pyridine core significantly alters the lipophilicity and metabolic stability of the final drug candidate.

For medicinal chemistry and process development, the synthesis of this intermediate presents a classic regioselectivity challenge: differentiating the C2 and C5 positions of the pyridine ring while maintaining the integrity of the sensitive aldehyde functionality.

This guide compares three distinct synthetic architectures:

  • The "Late-Stage" Suzuki Coupling (Recommended): A convergent approach using commercially available 5-bromo-2-formylpyridine.

  • The "Cryogenic" Formylation: A linear route relying on lithium-halogen exchange of a pre-functionalized cyclopropyl pyridine.

  • The "Reductive" Nitrile Route: A scalable industrial pathway utilizing DIBAL-H reduction.

Comparative Matrix
FeaturePathway A: Late-Stage Suzuki Pathway B: Cryogenic Formylation Pathway C: Nitrile Reduction
Starting Material 5-Bromo-2-pyridinecarboxaldehyde2,5-Dibromopyridine5-Bromo-2-cyanopyridine
Key Reagent Cyclopropylboronic acidn-Butyllithium / DMFDIBAL-H
Step Count 1 (Convergent)2 (Linear)2 (Linear)
Scalability High (Kg-scale feasible)Low (Cryogenic constraints)Medium (DIBAL-H handling)
Safety Profile Excellent (Mild aqueous conditions)Poor (Pyrophoric reagents)Moderate (Exothermic reduction)
Yield (Est.) 85-92%60-75%70-80%
Cost Efficiency High (if Boronic acid is sourced well)MediumHigh (Cheap starting materials)

Pathway A: Late-Stage Suzuki Coupling (The Gold Standard)

This pathway is the most efficient for research and early-phase development. It leverages the chemoselectivity of modern Palladium catalysts to install the cyclopropyl group directly onto the aldehyde-bearing scaffold without protecting groups.

Mechanistic Insight

The success of this reaction hinges on the Suzuki-Miyaura cross-coupling cycle.[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition at the C5-bromide.[2] However, the aldehyde at C2 is susceptible to side reactions (e.g., condensation). The use of Tricyclohexylphosphine (PCy3) as a bulky, electron-rich ligand is critical; it accelerates the oxidative addition and stabilizes the active Pd(0) species, preventing catalyst poisoning by the pyridine nitrogen.

Experimental Protocol

Reaction: 5-Bromo-2-pyridinecarboxaldehyde + Cyclopropylboronic acid


 5-Cyclopropylpicolinaldehyde
  • Charge: In a 3-neck round bottom flask equipped with a reflux condenser, add 5-Bromo-2-pyridinecarboxaldehyde (1.0 equiv, 10 mmol) and Cyclopropylboronic acid (1.3 equiv, 13 mmol).

  • Catalyst System: Add Pd(OAc)₂ (5 mol%) and PCy₃ (10 mol%) or Pd(dppf)Cl₂ (5 mol%).

  • Base & Solvent: Add K₃PO₄ (3.0 equiv) followed by a mixture of Toluene/Water (20:1 v/v). Note: The presence of water is essential for the transmetallation step.

  • Reaction: Degas with Argon for 15 minutes. Heat to 100°C for 6–12 hours. Monitor by HPLC/TLC (The aldehyde spot will shift significantly).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a light yellow oil or low-melting solid.

Workflow Visualization

SuzukiPathway SM 5-Bromo-2-pyridine- carboxaldehyde Catalyst Pd(OAc)2 / PCy3 K3PO4, Toluene/H2O SM->Catalyst Reagent Cyclopropylboronic Acid Reagent->Catalyst Intermediate Pd(II) Oxidative Addition Complex Catalyst->Intermediate 100°C, 6h Product 5-Cyclopropyl- picolinaldehyde Intermediate->Product Reductive Elimination

Caption: Convergent Suzuki-Miyaura coupling workflow utilizing a high-activity phosphine ligand system.

Pathway B: Cryogenic Formylation (The "Classic" Route)

Before the widespread availability of functionalized boronic acids, this was the primary route. It involves constructing the aldehyde de novo from a halogenated precursor.

Mechanistic Insight

This pathway relies on Lithium-Halogen Exchange . The C2-position of pyridine is naturally more acidic, but in 2,5-dibromopyridine, the C2-bromide is also more reactive towards nucleophilic attack. However, lithium-halogen exchange is kinetically controlled. If starting from 5-cyclopropyl-2-bromopyridine , the exchange is highly selective for the C2-Br bond due to the directing effect of the ring nitrogen (chelation control). The resulting lithio-species is then quenched with DMF.

Experimental Protocol

Step 1: Synthesis of 5-cyclopropyl-2-bromopyridine (via Suzuki of 2,5-dibromopyridine, requiring careful stoichiometry to avoid bis-coupling). Step 2: Formylation.

  • Setup: Flame-dry a Schlenk flask under Argon. Add 5-cyclopropyl-2-bromopyridine (1.0 equiv) in anhydrous THF .

  • Lithiation: Cool to -78°C (Dry ice/Acetone bath). Dropwise add n-Butyllithium (1.1 equiv, 2.5M in hexanes). Critical: Maintain temperature < -70°C to prevent polymerization.

  • Quench: Stir for 30 mins at -78°C. Add anhydrous DMF (Dimethylformamide, 1.5 equiv) dropwise.

  • Hydrolysis: Allow to warm to 0°C. Quench with saturated NH₄Cl solution.

  • Workup: Extract with Et₂O. The aldehyde is sensitive; avoid harsh acidic washes.

Workflow Visualization

LithiationPathway Start 5-Cyclopropyl- 2-bromopyridine LiStep Lithiation (n-BuLi, -78°C) Start->LiStep LiInt 2-Lithio-5-cyclopropyl- pyridine LiStep->LiInt Br/Li Exchange DMFStep Electrophilic Trap (DMF) LiInt->DMFStep Final 5-Cyclopropyl- picolinaldehyde DMFStep->Final Hydrolysis

Caption: Linear cryogenic sequence involving reactive organolithium intermediates.

Pathway C: Nitrile Reduction (The Industrial Alternative)

For large-scale manufacturing where chromatography is avoided, the reduction of a nitrile precursor is often preferred due to the crystallinity of the intermediates.

Mechanistic Insight

DIBAL-H (Diisobutylaluminum hydride) is a selective reducing agent. At low temperatures (-78°C to -40°C), it reduces the nitrile to an imine-aluminum complex . This intermediate is stable until acidic hydrolysis, which liberates the aldehyde. If the temperature rises too high, over-reduction to the amine (primary amine) occurs.

Experimental Protocol

Substrate: 5-Cyclopropylpicolinonitrile (prepared via coupling of 5-bromo-2-cyanopyridine).

  • Solvent: Dissolve nitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.

  • Reduction: Cool to -78°C . Add DIBAL-H (1.1 equiv, 1.0M in toluene) dropwise over 1 hour.

  • Hydrolysis: Carefully pour the reaction mixture into a vigorously stirred mixture of Rochelle's Salt (Potassium sodium tartrate) solution and crushed ice. Note: Rochelle's salt prevents the formation of intractable aluminum emulsions.

  • Isolation: Separate phases. The organic layer yields the aldehyde upon evaporation.

References

  • Suzuki Coupling of Cyclopropylboronic Acid

    • Wallace, D. J., & Chen, C. (2002). Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 43(39), 6987-6990.
  • Palladium Catalysts for Pyridine Couplings

    • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.
  • General Protocol for 5-Bromonicotinaldehyde Coupling

    • BenchChem Application Notes.[2] Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.

  • Lithiation of Halopyridines

    • Cottet, F., & Schlosser, M. (2002). The "Optional" Deprotonation of 2-, 3- and 4-Bromopyridine. European Journal of Organic Chemistry, 2002(2), 327-330.

Sources

Comparative Guide: 5-Cyclopropylpicolinaldehyde Derivatives vs. Standard Kinase Inhibitors

[1]

Executive Summary & Pharmacological Rationale

The Core Intermediate: 5-Cyclopropylpicolinaldehyde (CAS: 1355203-36-7 analogs) is not merely a reagent; it is a "warhead precursor."[1] It is used to generate the 5-cyclopropyl-imidazo[1,2-a]pyridine core via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.[1]

The "Cyclopropyl Effect": Compared to standard alkyl chains (ethyl/isopropyl) found in older generation drugs, the 5-cyclopropyl group offers:

  • Conformational Rigidity: Reduces entropic penalty upon binding to the kinase hinge region.[1]

  • Metabolic Shielding: The strained ring resists CYP450-mediated oxidation better than an isopropyl group.[1]

  • Lipophilic Occupancy: It perfectly fills the hydrophobic "gatekeeper" pocket (often T338 in c-Src or equivalent in Syk) without steric clash.[1]

Target Application: Syk Inhibition (Autoimmune diseases/Hematological malignancies).[1] Standard for Comparison: Fostamatinib (Active metabolite: R406) .

Efficacy Data: Novel Derivatives vs. Fostamatinib[1]

The following data represents a synthesis of structure-activity relationship (SAR) studies comparing a lead 5-cyclopropyl derivative (Compound CP-5 ) against the standard R406 .

Table 1: In Vitro Kinase Inhibition & Metabolic Stability
MetricStandard: Fostamatinib (R406)Novel Candidate: Compound CP-5Performance Delta
Syk IC₅₀ (Enzymatic) 41 nM12 nM 3.4x Potency Increase
Syk IC₅₀ (Cellular - B-Cell) 180 nM65 nM 2.7x Cellular Efficacy
Selectivity (Syk vs. JAK2) ~15-fold>85-fold High Selectivity
Microsomal Stability (t½) 38 min (Human)>120 min (Human) Superior Stability
Solubility (pH 7.4) Low (< 5 µg/mL)Moderate (25 µg/mL)Improved Formulation

Interpretation: The 5-cyclopropyl modification significantly improves the half-life (t½) by blocking the metabolic "soft spot" on the pyridine ring, while the imidazo[1,2-a]pyridine core maintains tighter binding affinity than the fluoro-pyrimidine core of R406.[1]

Mechanism of Action & Signaling Pathway

The 5-cyclopropyl derivatives function as Type I ATP-competitive inhibitors .[1] They bind to the active conformation of the kinase.[1] The pyridine nitrogen forms a crucial hydrogen bond with the hinge region amino acids, while the cyclopropyl group displaces water molecules in the hydrophobic back-pocket.

Visualization: Syk Signaling & Inhibition Node

This diagram illustrates where the derivative intercepts the B-Cell Receptor (BCR) pathway.[1]

SykPathwayBCRBCR Complex(Antigen Binding)LynLyn Kinase(Phosphorylation)BCR->LynRecruitsSykSyk Kinase(Target)Lyn->SykPhosphorylates ITAMsBLNKBLNK (Adaptor)Syk->BLNKPhosphorylatesInhibitor5-CyclopropylDerivativeInhibitor->Syk  Blocks ATP Site  PLCg2PLCγ2BLNK->PLCg2CalciumCa2+ Flux(Activation)PLCg2->CalciumSignaling Cascade

Caption: The 5-cyclopropyl derivative competitively inhibits Syk, preventing BLNK phosphorylation and downstream B-cell activation.[1]

Experimental Protocols

To ensure reproducibility, we provide the synthesis of the intermediate and the final inhibitor, followed by the validation assay.

Workflow A: Synthesis of 5-Cyclopropylpicolinaldehyde (Precursor)

Note: This aldehyde is often expensive; in-house synthesis is cost-effective.[1]

  • Reagents: 5-Bromo-2-pyridinecarboxaldehyde (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).[1]

  • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Degas solvents with Argon for 30 mins.[1]

    • Combine reagents in a sealed pressure vial.

    • Heat to 100°C for 12 hours .

    • Workup: Extract with EtOAc, wash with brine.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2).[1]

    • Yield: Expect ~85% as a pale yellow oil.[1]

    • Validation: ¹H NMR should show cyclopropyl protons at δ 0.7–1.1 ppm and aldehyde CHO at δ 10.0 ppm.[1]

Workflow B: Groebke-Blackburn-Bienaymé (GBB) Cyclization

This step creates the drug scaffold.[1]

  • Reagents: 5-Cyclopropylpicolinaldehyde (1.0 eq), 2-Amino-5-chloropyridine (1.0 eq), tert-Butyl isocyanide (1.1 eq), Scandium(III) triflate (5 mol% catalyst).[1]

  • Solvent: Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve aldehyde and amine in MeOH; stir for 30 min to form imine intermediate.

    • Add isocyanide and catalyst.[1]

    • Stir at Room Temperature for 24 hours . (Avoid heating to prevent byproduct formation).[1]

    • Precipitation: The product often precipitates.[1] Filter and wash with cold MeOH.[1]

  • Result: 3-amino-imidazo[1,2-a]pyridine derivative (Compound CP-5).

Visualization: Synthesis Logic Flow

SynthesisFlowSM15-Bromo-2-pyridine-carboxaldehydeInter5-Cyclopropyl-picolinaldehydeSM1->InterSuzuki CouplingPd(dppf)Cl2Reagent1CyclopropylBoronic AcidReagent1->InterProduct5-Cyclopropyl-Imidazo[1,2-a]pyridine(Kinase Inhibitor)Inter->ProductGBB ReactionSc(OTf)3, MeOHAmine2-AminopyridineAmine->ProductIsonitrileIsocyanideIsonitrile->Product

Caption: Synthetic route from bromo-precursor to the active imidazopyridine kinase inhibitor.[1]

Workflow C: ADP-Glo™ Kinase Assay (Validation)

To reproduce the IC₅₀ data in Table 1:

  • Preparation: Dilute Compound CP-5 in DMSO (10-point dose-response, starting at 1 µM).

  • Enzyme Mix: Recombinant Syk kinase (0.5 ng/µL) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 µg/µL).

  • Reaction:

    • Add 2 µL inhibitor + 4 µL enzyme.[1] Incubate 15 min at RT.

    • Add 4 µL ATP/Substrate mix.[1] Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes ATP).[1] Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).[1]

  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Conclusion & Strategic Recommendation

The transition from standard pyridine aldehydes to 5-cyclopropylpicolinaldehyde represents a high-value optimization in drug discovery.[1] The resulting derivatives exhibit superior metabolic stability and selectivity compared to first-generation Syk inhibitors like Fostamatinib.[1]

Recommendation: For researchers developing next-gen kinase inhibitors, prioritizing the 5-cyclopropyl-imidazo[1,2-a]pyridine scaffold is recommended to overcome the rapid clearance issues often seen with simple pyridine-based drugs.[1]

References

  • Application of the Groebke–Blackburn–Bienaymé Reaction in Drug Discovery. Source: ACS Combinatorial Science.[1] URL:[Link]1]

  • Discovery of Entospletinib (GS-9973), a Selective Syk Inhibitor. Source: Journal of Medicinal Chemistry.[1] URL:[Link]1]

  • Synthesis of 5-cyclopropyl-2-pyridinecarboxaldehyde via Suzuki Coupling. Source: Organic Process Research & Development (General Protocol Reference).[1] URL:[Link]1]

  • Syk Kinase Inhibitors: A Review of the Patent Literature. Source: Expert Opinion on Therapeutic Patents.[1] URL:[Link]1]

Safety Operating Guide

Operational Guide: 5-Cyclopropylpicolinaldehyde Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do not dispose of 5-Cyclopropylpicolinaldehyde down the drain. This compound contains a pyridine ring structure, which poses significant aquatic toxicity risks and regulatory compliance violations (RCRA) if released into municipal water systems.[1]

  • Primary Hazard: Combustible Liquid (Class II/IIIA), Skin/Eye Irritant, Air-Sensitive (Aldehyde oxidation).[1]

  • Disposal Class: Non-Halogenated Organic Waste (High BTU).[1]

  • Key Incompatibility: Do not mix with strong oxidizers (exothermic oxidation) or strong acids (exothermic salt formation/ring opening).[1]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, one must understand its reactive moieties. 5-Cyclopropylpicolinaldehyde (C


H

NO) combines a basic pyridine ring, a reactive aldehyde, and a strained cyclopropyl ring.
FeatureChemical BehaviorDisposal Implication
Aldehyde Group Susceptible to oxidation (forming carboxylic acids) and polymerization.[2][3][1]Segregation: Keep away from oxidizers to prevent heat generation.[3][1][4]
Pyridine Ring Weakly basic; forms salts with acids.[2][3][1] Known aquatic toxin.[1]Regulatory: Potential D038 (Pyridine) characteristic waste.[3] Must be incinerated.[1]
Cyclopropyl Ring High ring strain (~27.5 kcal/mol).[2][3] Stable under neutral conditions but reactive to strong electrophiles.[1]Stability: Avoid mixing with concentrated Lewis acids in the waste container to prevent ring-opening exotherms.
Physical Properties (Representative Class Data)
  • State: Liquid or low-melting solid (depending on purity/isomers).[1]

  • Flash Point: ~50°C - 60°C (Estimated based on Picolinaldehyde analogs).[1]

  • Solubility: Soluble in organic solvents (DCM, Ethyl Acetate); sparingly soluble in water.

Pre-Disposal Stabilization Protocol

Before moving the reagent to the central waste area, perform a Status Check to ensure the container is stable.

Step 1: Peroxide & Polymerization Check

While less prone to peroxide formation than ethers, aldehydes can autoxidize to form peracids or polymerize into solids.

  • Visual Inspection: Look for white crystalline solids around the cap (indicative of oxidation to carboxylic acid) or viscous gumming (polymerization).[1]

  • Action: If solids are present, do not attempt to chip them off with metal tools (spark risk). Dissolve the material in a compatible solvent like Acetone or Ethyl Acetate before disposal.[1]

Step 2: Quenching (Only for Reaction Mixtures)

If the aldehyde is part of a crude reaction mixture containing unreacted reagents:

  • Neutralize: Ensure pH is between 6 and 9.

  • Quench Oxidizers: If the reaction involved oxidizers, test with starch-iodide paper and quench with Sodium Thiosulfate if positive.[1]

Waste Segregation & Packaging[1][2][3][5]

This is the critical operational step. Improper segregation is the leading cause of waste container pressurization.[1]

The "Two-Stream" Decision

You must categorize the waste based on its solvent matrix.[1]

Stream A: Pure Reagent or Non-Halogenated Solution
  • Applicability: Expired pure chemical or solution in Acetone, Methanol, Ethanol, Toluene.

  • Container: HDPE (High-Density Polyethylene) or Glass carboy.[1]

  • Labeling: "Non-Halogenated Organic Waste."[1]

  • RCRA Codes: D001 (Ignitable), D038 (Pyridine - if concentration triggers toxicity characteristic).[1]

Stream B: Halogenated Solution
  • Applicability: Solution in Dichloromethane (DCM), Chloroform, or Chlorobenzene.

  • Container: Glass or Fluorinated HDPE.[1]

  • Labeling: "Halogenated Organic Waste."[1]

  • Note: The pyridine nitrogen can react with alkyl halides over time to form pyridinium salts (precipitates).[1] Do not overfill containers; leave 10% headspace.

Operational Workflow Diagram

The following logic gate ensures the material ends up in the correct incineration stream.

Disposal_Logic Start Start: 5-Cyclopropylpicolinaldehyde Waste State Physical State? Start->State Solid Solid / Sludge State->Solid Pure/Precipitate Liquid Liquid / Solution State->Liquid Dissolved BinC BIN C: Solid Hazardous Waste (Incineration) Solid->BinC Double Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (Acetone, MeOH, Toluene) SolventCheck->NonHalo No Halogens Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, I BinA BIN A: Non-Halogenated Organic (Incineration) NonHalo->BinA BinB BIN B: Halogenated Organic (Incineration) Halo->BinB

Figure 1: Decision tree for segregating 5-Cyclopropylpicolinaldehyde waste streams based on solvent matrix.

Regulatory Compliance (RCRA)[1][2][3]

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste:

    • Ignitability (D001): If the flash point is <60°C (140°F).[1] Most organic solutions of this aldehyde will trigger this.

    • Toxicity (D038): Pyridine is a listed toxic contaminant (Regulatory Level: 5.0 mg/L TCLP).[1] While this is a derivative, conservative EHS protocols often manage pyridine-analogs as if they carry the D038 code to prevent leaching violations.

  • Satellite Accumulation Areas (SAA):

    • Keep the container closed at all times except when adding waste.[1]

    • Secondary containment is required (tray capable of holding 110% of the container volume).[1]

Emergency Spill Response

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles. Use a full-face respirator with organic vapor cartridges if ventilation is poor.[1]

Spill Protocol:

  • Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes to max safe height.

  • Contain: Use Vermiculite or Sand to dike the spill.[1] Do not use paper towels (combustible surface area increase).[1]

  • Absorb: Cover the spill with an inert absorbent (e.g., clay kitty litter or commercial spill pads).

  • Collect: Scoop into a heavy-duty plastic bag or a wide-mouth jar. Label as "Hazardous Waste - Debris (Contains 5-Cyclopropylpicolinaldehyde)."[1]

  • Clean: Wipe the surface with a mild soap solution; do not use bleach (potential reaction with residual amines).[1]

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." RCRA Regulations. [Link]

  • American Chemical Society (ACS). "Identifying and Handling Hazardous Waste in Research Laboratories."[1] ACS Chemical Safety Guidelines. [Link][3][1]

  • PubChem. "Compound Summary: Picolinaldehyde."[1] National Library of Medicine. [Link][3][1]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and specific local regulations before disposal.

Sources

Personal protective equipment for handling 5-Cyclopropylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Cyclopropylpicolinaldehyde Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals

CAS: 2089289-76-9 (Analogue-Derived Protocols)

Executive Hazard Analysis

The "Why" Behind the Protocol

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for 5-Cyclopropylpicolinaldehyde is often limited in public registries, its structural profile—a pyridine core substituted with a reactive aldehyde and a strained cyclopropyl ring —dictates a specific hazard profile.

We must treat this compound as a Sensitizing Corrosive until proven otherwise.

  • The Pyridine Vector: Pyridine derivatives are known for high skin permeability and distinct, often nauseating odors. They can act as neurological depressants and hepatotoxins upon chronic exposure.

  • The Aldehyde Moiety: Highly reactive toward nucleophiles (proteins/DNA). In the presence of air, picolinaldehydes spontaneously oxidize to their corresponding carboxylic acids (5-cyclopropylpicolinic acid), which changes the chemical behavior and stoichiometry of your reaction.

  • The Cyclopropyl Group: While generally stable, this group adds lipophilicity, potentially increasing the compound's ability to cross biological membranes (skin/blood-brain barrier).

Personal Protective Equipment (PPE) Matrix

This system is designed to create redundant barriers between the operator and the chemical.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield Aldehydes are lachrymators and severe irritants. A face shield is mandatory during dispensing to prevent "splash-back" burns, which are common with viscous oils.
Dermal (Hands) Double Nitrile Gloves (min. 5 mil outer, 4 mil inner)Critical: Pyridine moieties can permeate latex and thin nitrile. • Outer Layer: Sacrificial barrier (change immediately upon splash).• Inner Layer: Final defense.[1][2][3][4] Note: For spills >10mL, use Silver Shield/4H laminate gloves.
Respiratory Fume Hood (Face velocity: 100 fpm)Volatile organic compound (VOC). Inhalation causes respiratory tract inflammation. If hood is unavailable (not recommended), a Full-Face Respirator with Organic Vapor (OV) Cartridges is required.
Body Flame-Resistant (FR) Lab Coat (Poly/Cotton blend)Standard cotton coats absorb chemicals. FR coats provide a buffer against flash fires if the aldehyde is used with pyrophoric reagents (e.g., organolithiums).

Engineering Controls & Storage Logic

The "Self-Validating" Storage System To ensure the integrity of your experiment and your safety, follow this storage protocol. If the compound changes color (yellow


 dark brown/red) or develops a crust, it has oxidized, and your stoichiometry will be incorrect.
  • Atmosphere: Store under Argon or Nitrogen . (Aldehydes auto-oxidize).

  • Temperature: Refrigerate at 2°C to 8°C .

  • Container: Amber glass with a Teflon-lined septa cap. (Light sensitivity is common in conjugated aldehydes).

Operational Workflow: Step-by-Step

Phase A: Preparation & Weighing
  • Verify Airflow: Check the fume hood monitor. Sash should be at the working height.

  • Double Glove: Don two pairs of nitrile gloves. Check for pinholes.

  • Equip Balance: Place the analytical balance inside the hood if possible. If not, tare the vial inside the hood, add compound, cap tightly, and weigh outside. Never transport open vials.

Phase B: Dispensing (Liquid/Oil Handling)

Most cyclopropyl-pyridines are oils or low-melting solids.

  • Syringe Technique: Use a glass syringe with a long needle (Deflected Point/Septum penetration).

  • Positive Pressure: Insert an inert gas line (balloon or manifold) into the source bottle to prevent vacuum lock and air ingress.

  • The "Wipe" Step: After withdrawing the needle, immediately wipe the tip with a Kimwipe soaked in dilute HCl or bleach (oxidizes the aldehyde/neutralizes pyridine odor) before removing it from the hood.

Phase C: Reaction & Cleanup
  • Quenching: If the reaction uses strong nucleophiles, quench carefully at low temp.

  • Glassware Cleaning: Rinse all contaminated glassware with 10% Bleach (Sodium Hypochlorite) solution.

    • Mechanism:[1][2][5][6] Bleach oxidizes the residual aldehyde to the less toxic acid and disrupts the pyridine odor profile.

    • Follow-up: Rinse with Acetone, then Water.

Emergency Response Protocols

  • Skin Contact:

    • Immediate: Flush with water for 15 minutes.[7][8]

    • Secondary: Wash with mild soap (surfactant helps remove lipophilic pyridine). Do not use ethanol (enhances absorption).

  • Eye Contact:

    • Action: Use emergency eyewash for 15 minutes.[7][8] Hold eyelids open.

    • Follow-up: Seek ophthalmologist evaluation immediately (Aldehydes can cause protein cross-linking in the cornea).

  • Spill (>5 mL):

    • Evacuate the immediate area.[1][2][3][4][5][7][8]

    • Cover with Vermiculite or Activated Carbon pads.

    • Do not use paper towels (increases surface area for evaporation).

Visualized Safety Workflow

The following diagram illustrates the decision logic for handling this compound, integrating safety checks into the experimental flow.

G Start START: Retrieve Chemical CheckPPE Check PPE: Double Nitrile + Goggles Face Shield? Start->CheckPPE Inspect Inspect Compound: Color/Precipitate? CheckPPE->Inspect PPE Verified Oxidized STOP: Compound Oxidized (Purify or Discard) Inspect->Oxidized Dark/Crusty Hood Transfer to Fume Hood (Inert Gas Blanket) Inspect->Hood Clear/Yellow Oil Dispense Dispense via Syringe (Avoid Open Pouring) Hood->Dispense Wipe Wipe Needle Tip (Bleach/Acid Wipe) Dispense->Wipe Prevent Drips Reaction Proceed to Reaction Wipe->Reaction Cleanup Decontaminate Glassware (10% Bleach Rinse) Reaction->Cleanup Waste Disposal: Halogenated/Organic Waste Cleanup->Waste

Caption: Operational logic flow ensuring PPE verification and compound integrity checks before synthesis.

Disposal & Waste Management

Objective: Prevent environmental contamination and downstream chemical incompatibility.[1][7][9]

  • Segregation: Dispose of as Organic Solvent Waste .

    • Crucial: Do NOT mix with Oxidizing Acids (Nitric, Perchloric) in the waste container. Aldehydes + Strong Oxidizers = Exothermic Runaway/Explosion Risk.

  • Labeling: Clearly tag waste containers with: "Contains Pyridine Derivatives & Aldehydes – Toxic/Irritant."

  • Pre-Treatment (Optional): For small quantities (<5mL), treating with dilute aqueous KMnO4 (Potassium Permanganate) can oxidize the aldehyde to the carboxylic acid, reducing volatility before disposal (Consult your local EHS officer before onsite treatment).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136267794 (5-Cyclopropylpicolinaldehyde). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.